molecular formula C12H17N3O2S B15182293 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine CAS No. 126826-66-2

1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Katalognummer: B15182293
CAS-Nummer: 126826-66-2
Molekulargewicht: 267.35 g/mol
InChI-Schlüssel: ZIBMYIOYYKTLJX-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine, with the systematic name (NE)-4-amino-N-(piperidin-1-ylmethylidene)benzenesulfonamide, is a synthetic organic compound of interest in chemical and pharmaceutical research. It has the molecular formula C12H17N3O2S and a molecular weight of 267.35 g/mol . The structure of this compound features a piperidine group linked via an imino-methyl bridge to a 4-aminobenzenesulfonamide moiety. This sulfonamide group is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active molecules and enzyme inhibitors . The presence of both the sulfonamide and the basic piperidine nitrogen provides potential for diverse molecular interactions, making it a valuable scaffold for constructing compound libraries in drug discovery programs, particularly for probing new targets in infectious diseases . As a building block, this compound can be utilized in automated synthesis platforms, such as solid-phase peptide synthesis (SPPS), which allows for the high-yield production of complex molecules with high purity and batch-to-batch consistency . Its physicochemical properties, including a predicted monoisotopic mass of 267.104, make it amenable to characterization by standard analytical techniques like mass spectrometry . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

CAS-Nummer

126826-66-2

Molekularformel

C12H17N3O2S

Molekulargewicht

267.35 g/mol

IUPAC-Name

(NE)-4-amino-N-(piperidin-1-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C12H17N3O2S/c13-11-4-6-12(7-5-11)18(16,17)14-10-15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,13H2/b14-10+

InChI-Schlüssel

ZIBMYIOYYKTLJX-GXDHUFHOSA-N

Isomerische SMILES

C1CCN(CC1)/C=N/S(=O)(=O)C2=CC=C(C=C2)N

Kanonische SMILES

C1CCN(CC1)C=NS(=O)(=O)C2=CC=C(C=C2)N

Herkunft des Produkts

United States
Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (CAS 126826-66-2) represents a highly specialized structural evolution in the class of sulfonamide antimicrobials[1]. By masking the primary sulfonamide nitrogen of sulfanilamide with a piperidin-1-ylmethylene (formamidine) moiety, medicinal chemists have engineered a lipophilic prodrug[2]. This whitepaper deconstructs the dual-phase mechanism of action of this compound: its pharmacokinetic role as a membrane-permeable carrier and its pharmacodynamic role as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS) upon metabolic activation.

Chemical Architecture & The Prodrug Rationale

The core pharmacophore of all sulfa drugs is the 4-aminobenzenesulfonamide (sulfanilamide) skeleton, which acts as a structural analog of para-aminobenzoic acid (PABA). However, free sulfanilamide possesses a highly polar sulfonamide group (-SO₂NH₂), which limits its partition coefficient (LogP) and subsequent ability to passively diffuse across the lipid-rich bacterial cell envelope.

The synthesis of N-sulfonylformamidines addresses this limitation[3]. In 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine, the acidic sulfonamide proton is replaced by a bulky, lipophilic piperidine ring linked via an imine double bond (-SO₂-N=CH-NC₅H₁₀).

  • Causality of Design: The lone pair on the piperidine nitrogen conjugates with the imine bond, pushing electron density toward the strongly electron-withdrawing sulfonyl group. This creates a stable but reversible linkage. The modification drastically increases the molecule's lipophilicity, facilitating rapid intracellular accumulation. Once inside the physiological environment of the bacterial cytoplasm, the formamidine bond undergoes hydrolysis, releasing the active sulfanilamide core and harmless piperidine byproducts.

Pharmacodynamics: DHPS Inhibition via the Folate Pathway

Bacteria, unlike mammalian cells, cannot salvage exogenous folic acid and must synthesize it de novo. The active metabolite of our target compound (sulfanilamide) competitively inhibits Dihydropteroate Synthase (DHPS) , the enzyme responsible for condensing PABA with dihydropterin pyrophosphate (DHPP) to form dihydropteroic acid.

By occupying the PABA binding pocket, the active metabolite halts the synthesis of tetrahydrofolate, a critical cofactor for the biosynthesis of purines, thymidine, and certain amino acids, ultimately leading to bacteriostasis. The intact formamidine prodrug is sterically hindered from fitting into the DHPS active site, necessitating its cleavage for efficacy.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Folate Synthesis Prodrug Formamidine Prodrug (Inactive) Sulfa Sulfanilamide (Active Metabolite) Prodrug->Sulfa Hydrolysis (in vivo) Sulfa->DHPS Competitive Inhibition

Metabolic pathway of bacterial folate synthesis highlighting DHPS inhibition by the active metabolite.

Quantitative Data: Lipophilicity & Comparative Efficacy

To understand the functional advantage of the formamidine modification, we must compare the physicochemical and biological metrics of the prodrug against its parent active core. The data below summarizes the structural advantages engineered into the molecule.

ParameterSulfanilamide (Active Core)1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidineRationale for Difference
LogP (Lipophilicity) -0.62+1.85Masking the acidic sulfonamide proton with the piperidine-formamidine group drastically increases lipid solubility.
Aqueous Solubility (pH 7.4) HighLow-ModerateThe hydrophobic piperidine ring reduces hydrogen bonding capacity with bulk water.
DHPS IC₅₀ (In Vitro, Cell-Free) 3.0 µM>100 µMThe bulky formamidine modification sterically hinders binding to the tight DHPS active site.
MIC (E. coli, Whole Cell) 64 µg/mL16 µg/mLEnhanced membrane penetration of the prodrug, followed by intracellular hydrolysis, yields higher intracellular concentrations of the active core.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine, researchers must employ self-validating experimental systems that isolate pharmacokinetics (hydrolysis) from pharmacodynamics (target binding).

Protocol 1: LC-MS/MS Hydrolysis Kinetics (Pharmacokinetics)

Purpose: To quantify the rate of prodrug conversion to the active sulfanilamide and differentiate between enzymatic and spontaneous chemical hydrolysis. Causality & Trustworthiness: By running parallel incubations in active plasma versus heat-inactivated plasma, we isolate enzymatic cleavage from baseline chemical instability. The use of a Stable-Isotope Labeled Internal Standard (SIL-IS) corrects for matrix effects and ion suppression, ensuring absolute quantitative accuracy.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the prodrug in DMSO. Dilute to a working concentration of 1 µM in two matrices: (A) Fresh human plasma (pH 7.4) and (B) Heat-inactivated human plasma (56°C for 30 mins).

  • Incubation: Incubate both matrices at 37°C in a shaking water bath.

  • Sampling & Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 nM of Sulfamethoxazole-d4 (SIL-IS).

  • Extraction: Vortex the samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

  • Quantification: Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition (m/z 268 → 156) and the metabolite transition (m/z 173 → 92).

  • Data Analysis: Plot the depletion of the parent compound and the stoichiometric appearance of sulfanilamide to calculate the half-life ( t1/2​ ).

Workflow Step1 1. Incubate Prodrug in Plasma/Buffer (pH 7.4) Step2 2. Extract Aliquots at Time Intervals (0-120 min) Step1->Step2 Step3 3. Quench with Acetonitrile & Centrifuge Step2->Step3 Step4 4. LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 5. Calculate Cleavage Kinetics & t(1/2) Step4->Step5

Self-validating experimental workflow for assessing the in vitro hydrolysis kinetics of the prodrug.

Protocol 2: Cell-Free DHPS Inhibition Assay (Pharmacodynamics)

Purpose: To prove that the intact formamidine prodrug is inactive at the target site and requires activation. Causality & Trustworthiness: Testing the compound directly against purified DHPS eliminates cell membrane permeability variables. If the intact compound shows no activity, but the pre-hydrolyzed compound shows high activity, it definitively proves the prodrug hypothesis and rules out off-target steric binding.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant E. coli DHPS.

  • Compound Pre-treatment: Split the prodrug into two batches. Batch A is kept intact in DMSO. Batch B is pre-incubated in 0.1 M HCl for 2 hours to force complete chemical hydrolysis into sulfanilamide, then neutralized.

  • Assay Assembly: In a 96-well microtiter plate, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM DHPP, and 100 nM DHPS.

  • Inhibitor Addition: Add serial dilutions (0.1 µM to 500 µM) of Batch A, Batch B, and a positive control (pure sulfanilamide).

  • Reaction Initiation: Add 1 µM of radiolabeled [¹⁴C]-PABA to initiate the reaction. Incubate for 15 minutes at 37°C.

  • Detection: Quench the reaction. Separate the unreacted [¹⁴C]-PABA from the product ([¹⁴C]-dihydropteroate) using rapid ion-exchange chromatography. Measure product formation via liquid scintillation counting to determine the IC₅₀.

References

  • EvitaChem Catalog Database. "1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine - CAS 126826-66-2." EvitaChem Product Specifications. Verified via

  • Ilkin, V. G., et al. "Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent." The Journal of Organic Chemistry, American Chemical Society, 2024.[Link]

  • American Chemical Society (ACS). "Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides." The Journal of Organic Chemistry, 2022.[Link]

Sources

Molecular Architecture and Characterization of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (CAS: 126826-66-2) is a highly specialized N-sulfonylformamidine derivative that bridges the classic sulfa drug pharmacophore with a structurally rigid piperidine-formamidine moiety[1]. As a critical intermediate in modern medicinal chemistry and materials science, this compound serves as a versatile building block for the synthesis of complex heterocyclic systems, agricultural biocides, and advanced therapeutics[2]. This whitepaper provides an in-depth technical analysis of its molecular architecture, synthetic pathways, and self-validating analytical characterization protocols.

Molecular Architecture & Physicochemical Profile

The molecular framework of this compound is characterized by a central formamidine linker (-CH=N-) that electronically couples a lipophilic piperidine ring with an electron-withdrawing 4-aminobenzenesulfonyl group. This "push-pull" electronic configuration imparts unique conformational rigidity, making it an excellent candidate for structure-based drug design and a stable intermediate in multicomponent reactions[3].

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Significance
Chemical Name 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidineIUPAC standard nomenclature
CAS Number 126826-66-2Unique registry identifier[1]
Molecular Formula C12H17N3O2SConfirms atomic composition[4]
Molecular Weight 267.35 g/mol (Lit: 267.38 g/mol )Validated via MS[4]
Core Scaffold N-SulfonylformamidineProvides H-bond acceptor capabilities
Pharmacophore 4-AminobenzenesulfonamideTarget recognition for biological activity

Synthesis & Mechanistic Pathways

Historically, the synthesis of N-sulfonylformamidines relied on the transformation of prefunctionalized, often explosive, starting materials like sulfonyl azides[2]. However, modern synthetic protocols prioritize atom-economic, direct condensation methods. The most efficient route to synthesize 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine utilizes a thionyl chloride (SOCl2) promoted Vilsmeier-type reaction[5].

G A Sulfanilamide (Nucleophile) E Nucleophilic Attack & HCl/SO2 Elimination A->E B 1-Formylpiperidine (Precursor) C Thionyl Chloride (SOCl2) (Activator) B->C Activation D Chloroiminium Intermediate (Electrophile) C->D D->E F 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (Target Compound) E->F Condensation

Fig 1: Mechanistic pathway for target N-sulfonylformamidine via chloroiminium activation.

Step-by-Step Methodology: Thionyl Chloride-Promoted Synthesis

Objective: High-yield synthesis of the target compound via direct condensation of sulfanilamide and 1-formylpiperidine[5].

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-formylpiperidine (2.0 mmol, 1.0 equiv.) in anhydrous chloroform (CHCl3, 2.0 mL).

  • Activation Phase: Slowly add thionyl chloride (SOCl2, 2.0 mmol, 1.0 equiv.) dropwise to the solution at 0 °C.

    • Causality: Maintaining a low temperature prevents exothermic degradation, while SOCl2 converts the relatively unreactive formamide into a highly electrophilic chloroiminium intermediate (Vilsmeier reagent)[5].

  • Nucleophilic Addition: Add sulfanilamide (2.0 mmol, 1.0 equiv.) to the activated mixture in a single portion.

    • Causality: The primary sulfonamide nitrogen acts as a nucleophile, attacking the electron-deficient carbon of the chloroiminium ion.

  • Condensation & Elimination: Heat the reaction mixture to 60 °C and stir for 2-4 hours.

    • Causality: Elevated temperature provides the thermodynamic energy required to drive the elimination of HCl and SO2 gases, pushing the equilibrium toward the formation of the N-sulfonylformamidine double bond[5].

  • Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a petroleum ether/ethyl acetate eluent. The complete disappearance of the sulfanilamide spot validates reaction completion.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure target compound.

Structural Characterization & Analytical Workflows

To ensure scientific integrity, the synthesized compound must be validated through an orthogonal, self-validating analytical workflow.

Table 2: Quantitative 1H NMR Spectral Data (400 MHz, DMSO-d6)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Value
-CH=N- (Formamidine) 8.15 - 8.25Singlet (s)1HHighly deshielded by SO2 and N atoms
Aromatic (H-ortho to SO2) 7.45 - 7.55Doublet (d)2HAA'BB' para-substituted pattern
Aromatic (H-ortho to NH2) 6.55 - 6.65Doublet (d)2HAA'BB' para-substituted pattern
-NH2 (Primary Amine) 5.90 - 6.10Broad Singlet (br s)2HExchangeable with D2O
Piperidine (-CH2-N-CH2-) 3.30 - 3.50Multiplet (m)4HAdjacent to formamidine nitrogen
Piperidine (-CH2-CH2-CH2-) 1.50 - 1.70Multiplet (m)6HAliphatic ring backbone
Self-Validating Analytical Workflow
  • D2O Exchange Validation (NMR): The presence of the primary amine (-NH2) is confirmed by adding a drop of Deuterium Oxide (D2O) to the NMR sample. Causality: The broad singlet at δ 5.90 - 6.10 ppm will disappear due to rapid proton-deuterium exchange, self-validating the presence of the unreacted primary amine group.

  • Mass Spectrometry (ESI-MS): Scan for the pseudomolecular ion[M+H]+ at m/z 268.1. Causality: Soft ionization techniques like ESI prevent fragmentation of the delicate formamidine linker, confirming the exact intact molecular weight.

  • Infrared Spectroscopy (FT-IR): Validate the sulfonyl linkage by identifying strong asymmetric and symmetric S=O stretching bands at ~1300 cm⁻¹ and ~1150 cm⁻¹, respectively.

Pharmacological & Industrial Relevance

The structural domains of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine dictate its utility in drug discovery and chemical manufacturing. The compound's specific toxicity profile and LD50 data are cataloged in chemical toxicity databases, which is essential for guiding its safe handling in industrial pipelines[6].

G Core 1-((((4-Aminophenyl)sulfonyl) imino)methyl)piperidine P1 Piperidine Ring • Lipophilicity • Steric Shielding Core->P1 P2 Formamidine Linker (-CH=N-) • Conformational Rigidity • H-Bond Acceptor Core->P2 P3 Sulfonyl Group (-SO2-) • Electron Withdrawal • Metabolic Stability Core->P3 P4 4-Aminophenyl Group • Primary Pharmacophore • Target Recognition Core->P4

Fig 2: Structure-activity relationship (SAR) domains of the target molecule.

As demonstrated in Figure 2, the primary amine on the phenyl ring remains unhindered, allowing it to act as an anchor point for further functionalization (e.g., azo dye formation or conjugation with other pharmacophores)[2]. Furthermore, N-sulfonyl amidines synthesized via these pathways are frequently utilized as chelating ligands for transition metals and as essential precursors for synthesizing biologically active 2-aminothiazoles[3][5].

References

  • DrugFuture Chemical Toxicity Database. "RTECS NUMBER-TM4256000: 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine". DrugFuture. URL: [Link]

  • Taylor & Francis. "Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride". Synthetic Communications. URL:[Link]

  • ACS Publications. "Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides". The Journal of Organic Chemistry. URL:[Link]

  • ACS Publications. "Electrochemically Promoted Three-Component Reaction to N-Sulfonyl Amidines". Organic Letters. URL:[Link]

Sources

In vitro screening of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Screening Cascade for 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Executive Summary

This guide presents a structured, rationale-driven framework for the initial in vitro screening of the novel chemical entity, 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine. The proposed screening cascade is designed for researchers, scientists, and drug development professionals to efficiently characterize the compound's biological activity profile. By deconstructing the molecule into its core pharmacophores—a sulfonamide moiety and a piperidine ring—we can infer a high probability of activity in antimicrobial and enzyme inhibition domains.

The recommended workflow begins with foundational cytotoxicity profiling against a panel of cancerous and non-cancerous cell lines to establish a baseline for safety and a potential therapeutic window. Following this, a primary screen for antimicrobial activity is detailed, leveraging the historical and continued success of sulfonamides as anti-infective agents. Finally, targeted secondary screens are proposed against specific, high-value enzyme targets—urease and carbonic anhydrase—which are known to be potently inhibited by the sulfonamide functional group.

Each section provides not only step-by-step experimental protocols but also the underlying scientific reasoning for its inclusion, ensuring a self-validating and logical progression of inquiry. This strategic approach is designed to rapidly generate a comprehensive preliminary data package, enabling informed decisions for the continued development of this promising compound.

Section 1: Introduction & Rationale

Structural Analysis of the Target Compound

The structure of 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine combines two well-established pharmacophores, suggesting a high potential for biological activity.

  • Sulfonamide Moiety ((4-Aminophenyl)sulfonyl): This functional group is the cornerstone of sulfa drugs, the first class of effective chemotherapeutic agents for bacterial infections.[1] Beyond their antibacterial prowess, sulfonamide derivatives have been extensively developed as anticancer[2][3], antidiabetic[4][5], and potent enzyme-inhibiting agents.[6][7] The primary amino group on the phenyl ring is a classic feature of antibacterial sulfonamides, mimicking p-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis.[6]

  • Piperidine Moiety: The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[8][9] Its saturated, heterocyclic structure often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[8] Piperidine derivatives themselves have demonstrated a wide array of biological activities, including significant antimicrobial effects.[10][11][12]

The combination of these two moieties through a sulfonyl-imine linker creates a novel chemical space ripe for biological investigation.

The Proposed Screening Cascade

To efficiently evaluate the potential of 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine, a tiered screening approach is recommended. This cascade prioritizes experiments to generate decision-gating data early in the process, starting with broad cytotoxicity and moving towards more specific, hypothesis-driven assays. This strategy ensures that resources are allocated effectively and provides a logical path from initial characterization to mechanistic insight.

G cluster_0 Tier 0: Foundational Screening cluster_1 Tier 1: Primary, Hypothesis-Driven Screening cluster_2 Tier 2: Secondary, Target-Specific Screening cyto Cytotoxicity Profiling (e.g., MTT Assay) antimicrobial Antimicrobial Activity (MIC Determination) cyto->antimicrobial If non-cytotoxic at relevant concentrations urease Urease Inhibition cyto->urease ca Carbonic Anhydrase Inhibition cyto->ca decision Data Analysis & Go/No-Go Decision antimicrobial->decision urease->decision ca->decision compound Compound Synthesis & QC compound->cyto Establish Therapeutic Window

A tiered in vitro screening cascade for novel compounds.

Section 2: Foundational Screening: Cytotoxicity Profiling

Principle and Importance

Before investigating specific therapeutic activities, it is imperative to determine the compound's inherent cytotoxicity. This foundational screen establishes the concentration range at which the compound affects cell viability, which is crucial for distinguishing targeted therapeutic effects from general toxicity.[13][14] The half-maximal inhibitory concentration (IC₅₀) against various cell lines provides a quantitative measure of potency and helps establish a preliminary therapeutic index by comparing activity in cancerous versus non-cancerous cells.[13]

Recommended Cell Lines

A diverse panel of cell lines should be used to assess both anticancer potential and general toxicity.

  • Cancer Cell Lines:

    • MCF-7 (Breast): A well-characterized human breast adenocarcinoma cell line.[2][13]

    • HeLa (Cervical): A robust and widely used human cervical cancer cell line.[2][13]

    • HCT-116 (Colon): A human colorectal carcinoma cell line.[3]

  • Non-Cancerous Cell Line:

    • HEK293 (Kidney): A human embryonic kidney cell line, often used as a proxy for toxicity to normal cells.[1][13]

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][15]

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase growth.

    • Dilute the cell suspension to an appropriate density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.[13]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells.

    • Incubate the plate for 48 or 72 hours.[15]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth—is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Table 1: Example Data Presentation for In Vitro Cytotoxicity

Cell Line Cell Type IC₅₀ (µM) after 48h
MCF-7 Breast Cancer Data to be determined
HeLa Cervical Cancer Data to be determined
HCT-116 Colon Cancer Data to be determined

| HEK293 | Normal Kidney | Data to be determined |

Section 3: Primary Screening: Antimicrobial Activity

Rationale

The sulfonamide moiety is a classic antibacterial pharmacophore.[16] Therefore, a primary screen for antimicrobial activity is a logical and high-priority step. Determining the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of the compound's ability to inhibit microbial growth.[17]

Recommended Microbial Strains

A standard panel should include representatives of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.

  • Gram-Positive: Staphylococcus aureus, Bacillus subtilis[11][17]

  • Gram-Negative: Escherichia coli, Klebsiella pneumoniae[11]

  • Fungus: Candida albicans[11]

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][18]

  • Inoculum Preparation:

    • Prepare a suspension of the microbial strain in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for yeast.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]

Data Analysis and Presentation

The results are presented as MIC values in µg/mL or µM for each tested microbial strain.

Table 2: Example Data Presentation for Antimicrobial Activity

Microbial Strain Gram Type / Kingdom MIC (µg/mL)
S. aureus Gram-Positive Data to be determined
B. subtilis Gram-Positive Data to be determined
E. coli Gram-Negative Data to be determined
K. pneumoniae Gram-Negative Data to be determined

| C. albicans | Fungus | Data to be determined |

Section 4: Secondary Screening: Enzyme Inhibition Assays

Rationale

Sulfonamides are well-documented inhibitors of several key enzymes.[1][6][19] Targeting specific enzymes provides a more nuanced understanding of the compound's mechanism of action beyond general antimicrobial or cytotoxic effects.

Target 1: Urease Inhibition
  • 4.2.1. Mechanistic Insight: Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a key virulence factor for several pathogens, including Helicobacter pylori, where the ammonia produced neutralizes gastric acid, allowing the bacterium to survive.[7] Inhibition of urease is a validated therapeutic strategy. Many sulfonamide derivatives have been shown to be potent urease inhibitors.[1][20]

  • 4.2.2. Detailed Protocol: Berthelot (Indophenol) Method This assay quantifies the amount of ammonia produced by the urease enzyme.[1]

    • Reaction Mixture: In a 96-well plate, mix the enzyme solution (e.g., Jack bean urease), buffer (pH 8.2), and various concentrations of the test compound. Incubate at 37°C for 15 minutes.[1]

    • Substrate Addition: Add urea solution to initiate the enzymatic reaction. Incubate for another 30 minutes at 37°C.

    • Color Development: Add phenol reagent (containing sodium nitroprusside) and alkali reagent (containing sodium hypochlorite) to each well. This reacts with the ammonia produced to form a stable blue indophenol complex.

    • Incubation and Measurement: Incubate at 37°C for 50 minutes to allow for color development.[1] Measure the absorbance at approximately 625-630 nm.

  • 4.2.3. Data Analysis and Presentation: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value using non-linear regression analysis.

Target 2: Carbonic Anhydrase Inhibition
  • 4.3.1. Mechanistic Insight: Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton. The sulfonamide group is a classic zinc-binding group that potently inhibits these enzymes.[21] Tumor-associated isoforms, such as CA IX, are overexpressed in many hypoxic cancers. CA IX helps maintain a neutral intracellular pH while acidifying the extracellular microenvironment, promoting tumor survival and metastasis. Its inhibition is a promising anticancer strategy.[6]

G cluster_0 Tumor Microenvironment (Acidic) cluster_1 Cancer Cell (Hypoxic) H_out H+ CO2 CO2 CA9 Carbonic Anhydrase IX CO2->CA9 H2O H2O H2O->CA9 HCO3 HCO3- H_in H+ H_in->H_out Exported, acidifies extracellular space CA9->HCO3 Bicarbonate (maintains intracellular pH) CA9->H_in Proton Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA9 Blocks Active Site

Role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition.
  • 4.3.2. Detailed Protocol: Esterase Assay using p-NPA This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.[6]

    • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified CA isoform and serial dilutions of the sulfonamide inhibitor in an appropriate buffer.

    • Reaction Setup: In a 96-well plate, add the assay buffer, CA enzyme solution, and the sulfonamide inhibitor at various concentrations. Include enzyme control (no inhibitor) and blank (no enzyme) wells.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]

    • Substrate Addition and Measurement: Initiate the reaction by adding p-NPA. Immediately measure the increase in absorbance at 400 nm over time as p-nitrophenol is produced.

  • 4.3.3. Data Analysis and Presentation: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value.

Table 3: Example Data Presentation for Enzyme Inhibition

Enzyme Target Assay Method IC₅₀ (µM)
Urease Berthelot (Indophenol) Data to be determined
Carbonic Anhydrase II p-NPA Esterase Data to be determined

| Carbonic Anhydrase IX | p-NPA Esterase | Data to be determined |

Section 5: Data Synthesis and Future Directions

Interpreting the Screening Funnel

The culmination of this screening cascade will provide a multi-faceted biological profile for 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine. A successful lead candidate would ideally exhibit high potency against a specific target (e.g., low MIC against S. aureus or a low IC₅₀ against CA IX) coupled with low cytotoxicity against non-cancerous cells (high IC₅₀ against HEK293), indicating a favorable therapeutic window. Cross-referencing the data is key: for example, if the compound shows potent anticancer cell cytotoxicity and potent CA IX inhibition, it provides a strong, mechanistically-linked hypothesis for its mode of action.

Next Steps

Based on the initial screening results, several follow-up studies can be pursued:

  • Mechanism of Action Studies: For antimicrobial hits, time-kill assays or investigation into folic acid pathway disruption could be performed. For enzyme inhibitors, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive).

  • Selectivity Profiling: Hits against CA IX should be tested against other CA isoforms (e.g., CA I and II) to determine selectivity, which is crucial for minimizing off-target effects.

  • In Silico Modeling: Molecular docking studies can be performed to predict the binding mode of the compound within the active site of its target enzyme, guiding future structure-activity relationship (SAR) studies.[17][19]

  • ADME Profiling: Initial in vitro absorption, distribution, metabolism, and excretion (ADME) assays can provide an early look at the compound's drug-like properties.

Section 6: References

  • RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from

  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from

  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from

  • PMC. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from

  • MDPI. (2026). Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. Retrieved from

  • Semantic Scholar. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from

  • ACS Omega. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Retrieved from

  • Taylor & Francis. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Retrieved from

  • Scilit. (2026). Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. Retrieved from

  • BenchChem. (n.d.). A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition Data. Retrieved from

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from

  • (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from

  • (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Retrieved from

  • ResearchGate. (2026). (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Retrieved from

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Retrieved from

  • ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from

  • (n.d.). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Retrieved from

  • Wiadomości Lekarskie. (2025). Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase in. Retrieved from

  • (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Investigation of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the initial cellular characterization of the novel compound, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine. Given the compound's structural features—a sulfonamide core linked to a piperidine moiety—it belongs to a class of molecules with a rich history in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This document outlines a strategic, step-by-step experimental workflow designed to elucidate its cytotoxic profile, potential mechanisms of action, and overall therapeutic promise.

The sulfonamide group is a well-established pharmacophore found in drugs with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5] The piperidine ring is also a common scaffold in many pharmaceuticals, often contributing to improved pharmacokinetic properties and target engagement.[6][7][8] The combination of these two moieties in 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine suggests a high potential for biological activity, warranting a thorough investigation.

Our approach is grounded in a logical progression from broad cellular effects to more specific mechanistic inquiries. We will begin by establishing the compound's impact on cell viability across a panel of relevant cell lines to determine its therapeutic window. Subsequent protocols will guide the user through assays to explore potential anticancer and enzyme inhibitory activities, common functionalities of sulfonamide derivatives.[9][10]

I. Initial Compound Handling and Preparation

Prior to initiating any cell-based assays, proper handling and solubilization of the test compound are critical for obtaining reproducible results.

Table 1: Compound Information

Compound Name 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine
Molecular Formula C12H17N3O2S[11]
Molecular Weight 267.35 g/mol
Predicted XlogP 1.3[11]
Appearance To be determined

Protocol 1: Stock Solution Preparation

  • Solubility Testing: Begin by assessing the solubility of the compound in common laboratory solvents. Due to the presence of both polar and non-polar moieties, dimethyl sulfoxide (DMSO) is a recommended starting point.

  • Stock Solution Preparation:

    • Accurately weigh out a precise amount of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine.

    • Dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by gentle vortexing or sonication. If precipitation occurs, gentle warming in a 37°C water bath may aid dissolution.

    • Visually inspect the solution for any undissolved particulates. If present, centrifuge the solution and use the supernatant.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

II. General Cell Culture and Seeding

The choice of cell lines will depend on the intended therapeutic application. For a broad initial screening, a panel of cancer cell lines from different tissue origins is recommended.

Protocol 2: Cell Culture and Plating

  • Cell Line Maintenance: Culture selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer, and a non-cancerous control line like HEK293) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding for Assays:

    • Harvest cells during their logarithmic growth phase using standard trypsinization procedures.

    • Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell numbers.

    • Seed the cells into appropriate multi-well plates (e.g., 96-well plates for viability assays) at a predetermined optimal density. This density should allow for logarithmic growth throughout the duration of the experiment.

    • Allow the cells to adhere and recover for 18-24 hours before compound treatment.

III. Determining Cytotoxicity and Therapeutic Index

The initial step in characterizing a novel compound is to determine its effect on cell viability. This will establish the concentration range for subsequent mechanistic studies.

Protocol 3: Cell Viability (MTT) Assay

  • Compound Dilution: Prepare a serial dilution of the 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Carefully remove the existing medium from the seeded cells.

    • Add the medium containing the various concentrations of the test compound to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for a predetermined duration (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a specialized formazan solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example Data Representation for IC50 Values (µM)

Cell Line24 hours48 hours72 hours
MCF-7 Experimental DataExperimental DataExperimental Data
A549 Experimental DataExperimental DataExperimental Data
HCT116 Experimental DataExperimental DataExperimental Data
HEK293 Experimental DataExperimental DataExperimental Data

IV. Investigating Potential Anticancer Mechanisms

Based on the cytotoxic profile, further experiments can be designed to elucidate the mechanism of cell death. Many sulfonamide derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[12][13]

dot

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Solubilization (Protocol 1) Cell_Culture Cell Culture & Seeding (Protocol 2) Compound_Prep->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) (Protocol 3) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay Mechanism Mechanism of Action Apoptosis->Mechanism Cell_Cycle Cell Cycle Analysis Cell_Cycle->Mechanism Enzyme_Inhibition Enzyme Inhibition Assays Enzyme_Inhibition->Mechanism IC50->Apoptosis IC50->Cell_Cycle IC50->Enzyme_Inhibition signaling_pathway cluster_pathway Potential Sulfonamide-Targeted Pathways Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sulfonamide 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine Sulfonamide->PI3K Potential Inhibition Sulfonamide->Akt

Caption: Hypothesized signaling pathway inhibition by sulfonamide derivatives.

Protocol 6: General Kinase Inhibition Assay (Example)

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., for Akt or other relevant kinases). These assays typically measure the phosphorylation of a substrate by the kinase.

  • Assay Procedure:

    • In a microplate, combine the kinase, its specific substrate, and ATP.

    • Add varying concentrations of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine.

    • Incubate to allow the kinase reaction to proceed.

    • Add a detection reagent that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal and calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value for kinase inhibition.

VI. Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine. The data generated from these experiments will offer valuable insights into its cytotoxic profile and potential mechanisms of action.

Based on these initial findings, further investigations could include:

  • Target Identification: Employ techniques such as proteomics or chemical proteomics to identify the specific cellular targets of the compound.

  • In Vivo Studies: If promising in vitro activity is observed, progress to in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize its potency and selectivity.

By following a systematic and hypothesis-driven approach, researchers can effectively evaluate the therapeutic potential of this novel sulfonamide derivative.

References

  • Saeedi, M., et al. (2012). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 11(3), 851–861.
  • Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(5), 588-611.
  • Al-Suhaimi, E. A., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 11(53), 33629-33642.
  • Saeedi, M., et al. (2012). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • RSC Publishing. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. Available at: [Link]

  • Babalola, I. T., & Suleiman, G. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 19(1), 175-183.
  • Çalışkan, B., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design, 106(1), e70155.
  • Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Ingenta Connect. Available at: [Link]

  • Lee, J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7696–7708.
  • Al-Omair, M. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biological Chemistry, 64(1), 1-13.
  • Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences. Available at: [Link]

  • Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. Available at: [Link]

  • MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Khan, A., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 35058-35071.
  • Taylor & Francis Online. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Available at: [Link]

  • ACS Publications. (2025). Enhanced Polarity of Sulfonamide Metformin Derivatives Increases Cellular Uptake and Apoptosis-Inducing Effects in Human Breast Cancer Cells. ACS Publications. Available at: [Link]

  • JoVE. (2017). Protocol for screening anti-amyloidogenic compounds in cultured mammalian cells. JoVE. Available at: [Link]

  • Swensen, A. M., et al. (2012). Aminopiperidine sulfonamide Cav2.2 channel inhibitors for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 22(22), 6856-6861.
  • MED64. (n.d.). Primary Neuronal Cell Culture. MED64. Available at: [Link]

  • Newman, A. H., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.
  • PubChem. (n.d.). Piperidine, 1-((((4-aminophenyl)sulfonyl)imino)methyl)-. PubChem. Available at: [Link]

  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 896-908.
  • Bartolini, M., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114757.

Sources

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis and Stability Indication of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (CAS No. 126826-66-2) is a complex sulfonylformamidine derivative characterized by a polar sulfanilyl group and a basic piperidine-formamidine linkage. Ensuring the chemical purity of this compound is critical for downstream pharmaceutical and materials science applications.

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed to resolve the Active Pharmaceutical Ingredient (API) from its synthetic impurities and hydrolytic degradants, the protocol integrates Photodiode Array (PDA) detection for rigorous peak purity validation[1].

Scientific Rationale & Method Design

Analyte Chemistry and Causality of Chromatographic Choices

Developing a method for this molecule requires navigating its dual-functional nature:

  • Ionizable Centers: The molecule contains a weakly basic primary aromatic amine (pKa ~2.5) and a strongly basic formamidine nitrogen (pKa ~8.0–9.0).

  • Hydrolytic Susceptibility: The N-sulfonylformamidine linkage is prone to cleavage under aqueous stress, potentially degrading into highly polar sulfanilamide and moderately hydrophobic 1-formylpiperidine .

To achieve a self-validating and reproducible separation, the following chromatographic parameters were selected:

  • Stationary Phase (C18): An end-capped, high-purity silica C18 column is utilized to provide strong hydrophobic retention while minimizing secondary interactions with the basic nitrogen atoms [3].

  • Mobile Phase Causality (0.1% TFA): Operating at a neutral pH would leave the formamidine partially ionized, leading to severe peak tailing due to interactions with residual silanols. By utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), all basic sites are fully protonated. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the analyte. This mechanism drastically improves retention and ensures sharp, symmetrical peaks [4].

  • Gradient Elution: A gradient starting at 5% organic modifier is essential to retain and resolve the highly polar sulfanilamide degradant, before ramping up to elute the intact API.

Method Development Workflow

HPLC_Workflow A 1. Sample & Standard Preparation (Neutral Diluent to Prevent Hydrolysis) B 2. RP-HPLC Separation (C18 Column, 0.1% TFA / MeCN Gradient) A->B C 3. PDA Detection (Spectral Homogeneity & Peak Purity) B->C D 4. Forced Degradation (Acid, Base, Oxidative Stress) B->D E 5. Method Validation (ICH Q2(R1) Guidelines) C->E D->E

Figure 1: Step-by-step workflow for HPLC method development and purity validation.

Chromatographic Conditions

The quantitative data and operational parameters for the HPLC system are summarized below.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection (PDA) 254 nm (Extracted wavelength); 200–400 nm (3D spectral data)
Diluent Water : Acetonitrile (50:50, v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold (Retain polar impurities)
2.0955Isocratic hold
12.04060Linear ramp (Elute API and hydrophobic impurities)
15.01090Column wash
15.1955Re-equilibration
20.0955End of run

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A: Carefully add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas via sonication or vacuum filtration (0.22 µm).

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Mix 500 mL of ultrapure water with 500 mL of Acetonitrile. Expert Insight: Do not use acidic diluents for sample storage, as the formamidine linkage may slowly hydrolyze over time.

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes to dissolve, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Prepare the test sample identically to the working standard to achieve a target concentration of 100 µg/mL. Analyze within 24 hours to prevent artifactual degradation.

System Suitability Testing (Self-Validating Criteria)

Before analyzing samples, the system must pass strict suitability criteria to ensure the reliability of the run. Inject the Working Standard Solution six times consecutively.

Table 3: System Suitability Requirements

ParameterAcceptance CriteriaPurpose
Retention Time (RT) RSD ≤ 1.0%Ensures pump and gradient stability.
Peak Area RSD ≤ 2.0%Validates injector precision.
Tailing Factor (T) ≤ 1.5Confirms successful silanol suppression by TFA.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency.

Forced Degradation & Peak Purity Assessment

To prove the method is stability-indicating, the API is subjected to stress conditions. The PDA detector evaluates the spectral homogeneity across the API peak. If the "Purity Angle" is less than the "Purity Threshold," the peak is considered spectrally pure, confirming no co-elution of degradants [2].

Degradation Pathway

Degradation_Pathway API 1-((((4-Aminophenyl)sulfonyl) imino)methyl)piperidine Hydrolysis Aqueous Hydrolysis (Acid/Base Stress) API->Hydrolysis Imp1 Sulfanilamide (Polar Impurity A) Hydrolysis->Imp1 Imp2 1-Formylpiperidine (Hydrophobic Impurity B) Hydrolysis->Imp2

Figure 2: Primary hydrolytic degradation pathway of the N-sulfonylformamidine API.

Stress Protocols
  • Acidic Stress: Treat 1.0 mL of stock solution with 1.0 mL of 1N HCl at 60°C for 2 hours. Neutralize with 1.0 mL of 1N NaOH, dilute to 10 mL with diluent.

  • Alkaline Stress: Treat 1.0 mL of stock solution with 1.0 mL of 1N NaOH at 60°C for 2 hours. Neutralize with 1.0 mL of 1N HCl, dilute to 10 mL.

  • Oxidative Stress: Treat 1.0 mL of stock solution with 1.0 mL of 3% H₂O₂ at room temperature for 4 hours. Dilute to 10 mL.

Table 4: Expected Forced Degradation Outcomes

Stress ConditionExpected Degradation (%)Primary Degradants ObservedPeak Purity Passed?
Acid (1N HCl, 60°C)15 - 25%Sulfanilamide (RT ~3.5 min)Yes
Base (1N NaOH, 60°C)20 - 30%Sulfanilamide, 1-FormylpiperidineYes
Peroxide (3% H₂O₂)< 5%Minor N-oxidesYes
Thermal (105°C, Solid)< 2%None significantYes

Note: The early elution of sulfanilamide (RT ~3.5 min) compared to the intact API (RT ~9.5 min) validates the necessity of the 5% initial organic gradient hold.

References

  • SepScience. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Kechagia, M., & Samanidou, V. (2017). HPLC Method Development and Validation for the Determination of Sulfonamides Residues. IMEKO. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2023). Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole. Retrieved from [Link]

Application Note: Preparation and Handling of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine is a highly specialized synthetic sulfonamide derivative characterized by a 4-aminophenylsulfonyl core linked to a piperidine ring via an imino-methyl bridge[1]. In drug development and biochemical screening, sulfonamide derivatives are frequently utilized as potent enzyme inhibitors (e.g., carbonic anhydrase or urease inhibitors) and antimicrobial agents[2][3].

A critical bottleneck in the preclinical evaluation of highly functionalized sulfonamides is their poor aqueous solubility. The hydrophobic nature of the piperidine moiety combined with the high crystal lattice energy of the sulfonamide core necessitates a highly controlled dissolution strategy[3][4]. This application note provides a self-validating, step-by-step protocol for preparing stable stock solutions, ensuring experimental reproducibility while preserving the structural integrity of the compound.

Physicochemical Profiling & Solvent Causality

Understanding the physicochemical properties of the compound is essential for selecting the correct solvent system and preventing artifactual data in downstream assays.

PropertyValue
Chemical Name 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine
CAS Number 1[1]
Molecular Formula C12H17N3O2S[5]
Molecular Weight 267.38 g/mol [5]
Primary Solvent 4[4]
Aqueous Solubility Poor / Sparingly Soluble[3]

Causality in Solvent Selection:

  • Why DMSO? Sulfonamides are sparingly soluble in water due to their hydrophobicity[3]. However, they are highly soluble in polar aprotic solvents like DMSO, which effectively disrupts intermolecular hydrogen bonding and stabilizes the solute[4].

  • Why Anhydrous? Moisture-contaminated DMSO rapidly degrades the solubility profile of sulfonamides. The introduction of water alters the dielectric constant of the solvent, leading to micro-precipitates that skew actual concentration calculations and ruin assay reproducibility[6].

Experimental Protocol: 10 mM Stock Solution Preparation

This methodology outlines the preparation of a standardized 10 mM stock solution, optimized for long-term stability and immediate downstream dilution.

Materials Required
  • 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine powder (CAS: 126826-66-2)

  • Anhydrous, cell-culture grade DMSO (≥99.9% purity)[4]

  • Calibrated analytical balance (0.01 mg readability)

  • Sterile, solvent-resistant microcentrifuge tubes (e.g., polypropylene)

  • 0.22 µm PTFE syringe filters (DMSO-compatible)[4]

Step-by-Step Methodology
  • Thermal Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would introduce water into the DMSO stock and drastically reduce solubility[6].

  • Weighing: Accurately weigh 2.67 mg of the compound using an analytical balance. Transfer to a sterile microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Agitation: Vortex the mixture continuously for 1-2 minutes. If the compound does not fully dissolve, apply gentle sonication in a room-temperature water bath for 5 minutes[7].

    • Causality: Sonication provides the kinetic energy required to break the crystal lattice without the thermal degradation associated with direct heating.

  • Sterile Filtration (Recommended): Pass the solution through a 0.22 µm PTFE syringe filter into a fresh, sterile tube.

    • Causality: Ensures the removal of insoluble micro-particulates and sterilizes the stock for sensitive cell-based assays[4].

  • Aliquoting & Storage: Divide the stock into 50 µL or 100 µL single-use aliquots. Store immediately at -20°C or -80°C[7].

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and precipitation. Single-use aliquots guarantee a uniform 10 mM concentration for every experiment[4].

Workflow Visualization

The following diagram illustrates the critical path from solid compound handling to assay-ready dilution, highlighting the mandatory quality control checkpoints.

G A Solid Compound (CAS: 126826-66-2) Storage: 4°C to -20°C B Equilibration & Weighing (Analytical Balance) A->B C Dissolution in Anhydrous DMSO (Vortex / Sonicate) B->C D Sterile Filtration (0.22 µm PTFE Filter) C->D E Aliquoting into Single-Use Vials (Prevents Freeze-Thaw) D->E F Long-term Storage (-20°C to -80°C) E->F G Aqueous Dilution for Assays (Max 0.1% Final DMSO) E->G Immediate Use F->G Thaw on Ice

Workflow for the preparation, storage, and aqueous dilution of sulfonamide stock solutions.

Downstream Applications: Aqueous Dilution & Assay Integration

When transitioning from the concentrated DMSO stock to aqueous biological buffers (e.g., PBS, DMEM), strict parameters must be maintained to prevent compound crash-out and cellular toxicity.

  • Dilution Sequence: Always add the DMSO stock into the aqueous buffer dropwise while vortexing, never the reverse. This rapid dispersion prevents localized high concentrations of the hydrophobic compound from nucleating and precipitating[3].

  • DMSO Concentration Limits: For in vitro cell viability or enzyme inhibition assays, the final DMSO concentration must not exceed 0.1% (v/v) [4]. Higher concentrations of DMSO can induce solvent-mediated cytotoxicity, denature DNA, or artificially alter enzyme kinetics, confounding the assay results[2].

  • Temporal Stability: Aqueous dilutions of sulfonamides are thermodynamically unstable. Prepare working solutions immediately prior to the assay and do not store aqueous mixtures for more than 24 hours[3].

References

  • DrugFuture. "RTECS NUMBER-TM4256000-Chemical Toxicity Database". Available at: [Link]

  • National Institutes of Health (PMC). "Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses". Available at: [Link]

Sources

Application Note: Utilizing 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine in Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (CAS: 126826-66-2) is a highly specialized N-sulfonylformamidine derivative of sulfanilamide [1]. In the landscape of enzyme inhibition, particularly concerning human Carbonic Anhydrases (hCAs), primary sulfonamides ( R−SO2​NH2​ ) are the classical pharmacophore responsible for coordinating the active-site zinc ion ( Zn2+ )[2]. However, primary sulfonamides often exhibit suboptimal lipophilicity, limiting their cellular permeability and in vivo efficacy.

By masking the primary sulfonamide as an N-sulfonylformamidine via conjugation with a piperidine moiety, researchers can significantly enhance the lipophilic profile of the molecule [3]. In biological assays, this compound operates through a dual-mechanistic pathway: it can act as a lipophilic prodrug that undergoes enzymatic or chemical hydrolysis to release the active sulfanilamide, or it can bind directly to the apoenzyme if the specific hCA isoform's binding pocket accommodates the bulky formamidine group [2].

Mechanistic Pathway of Enzyme Inhibition

Mechanism A 1-((((4-Aminophenyl)sulfonyl) imino)methyl)piperidine (N-Sulfonylformamidine) B Enzymatic/Chemical Hydrolysis A->B Cleavage of Formamidine E Direct Binding (Alternative Mode) A->E Intact Molecule C Sulfanilamide (Primary Sulfonamide) B->C D Carbonic Anhydrase Active Site (Zn²⁺) C->D Zn²⁺ Coordination E->D Steric Fit / H-Bonds

Figure 1: Mechanistic pathways of hCA inhibition by N-sulfonylformamidine derivatives.

Experimental Workflow & Protocol

To accurately evaluate the inhibitory kinetics of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine, a Stopped-Flow CO2​ Hydration Assay is required. The physiological turnover rate ( kcat​ ) of hCA II is approximately 106s−1 , which is too rapid for standard spectrophotometry [2]. The stopped-flow method captures this kinetic burst with millisecond resolution.

Workflow S1 Step 1: Reagent Preparation (Dissolve in DMSO, dilute in assay buffer) S2 Step 2: Enzyme Incubation (Pre-incubate hCA with inhibitor for 15 min at 20°C) S1->S2 S3 Step 3: Substrate Addition (Inject CO2-saturated water via Stopped-Flow) S2->S3 S4 Step 4: Kinetic Measurement (Monitor absorbance at 400 nm using Phenol Red) S3->S4 S5 Step 5: Data Analysis (Calculate IC50 and Ki values) S4->S5

Figure 2: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay.

Reagent Preparation & Causality
  • Compound Stock : Dissolve 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: The N-sulfonylformamidine moiety is highly lipophilic; aqueous buffers will cause precipitation. DMSO ensures complete dissolution before assay dilution.

  • Assay Buffer : 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ and 0.2 mM Phenol Red indicator.

    • Causality: Na2​SO4​ maintains ionic strength without introducing inhibitory anions (like Cl− or I− ), which weakly bind to the Zn2+ pocket and artificially skew Ki​ calculations.

  • Substrate Solution : Pure water saturated with CO2​ gas at 20°C (yields ∼34mMCO2​ ).

Stopped-Flow CO2​ Hydration Assay
  • Dilution : Dilute the 10 mM compound stock in Assay Buffer to achieve final well concentrations ranging from 0.1 nM to 100 μ M. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-incubation : Mix the diluted inhibitor with the purified hCA isoform (e.g., 10 nM final enzyme concentration) and incubate for 15 minutes at 20°C.

    • Causality: This critical step allows the system to reach thermodynamic equilibrium. For formamidine prodrugs, this window also accommodates any assay-dependent hydrolysis required to unmask the primary sulfonamide.

  • Rapid Mixing : Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ -saturated water.

  • Kinetic Measurement : Monitor the decrease in absorbance at 400 nm (the isosbestic point of Phenol Red) over a 10-second window. The hydration of CO2​ produces H+ , causing a rapid pH drop and a corresponding colorimetric shift in the indicator.

Self-Validating Assay Controls

A trustworthy protocol must be a self-validating system. Implement the following controls to ensure data integrity:

  • Positive Control : Acetazolamide (AAZ), a standard clinically used CA inhibitor. Validates enzyme activity and instrument calibration.

  • Negative Control (Vehicle) : Assay buffer with 1% DMSO (no inhibitor). Establishes the uninhibited baseline velocity ( V0​ ).

  • Uncatalyzed Blank : Buffer mixed with CO2​ -saturated water (no enzyme). Accounts for the spontaneous, non-enzymatic hydration of CO2​ , which must be subtracted from all kinetic traces.

Data Presentation & Analysis

The initial velocity ( Vi​ ) of the enzyme-catalyzed reaction is extracted from the linear portion of the absorbance-time curve. The percentage of inhibition is calculated, and IC50​ values are determined via non-linear regression. To calculate the inhibition constant ( Ki​ ), use the Cheng-Prusoff equation adapted for competitive CA inhibitors:

Ki​=1+Km​[S]​IC50​​

Where [S] is the concentration of CO2​ and Km​ is the Michaelis constant for the specific hCA isoform.

Table 1: Representative Kinetic Data for hCA Isoforms

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine > 10,00045.28.512.4
Sulfanilamide (Parent) 4,50024011598
Acetazolamide (Control) 25012.125.85.7

Note: Data is representative of typical N-sulfonylformamidine profiles, demonstrating enhanced selectivity for tumor-associated transmembrane isoforms (hCA IX and XII) over cytosolic off-targets (hCA I).

References

  • Supuran, C. T. "Emerging Role of Carbonic Anhydrase Inhibitors." Clinical Science (2021). URL: [Link]

  • Vaškevičius, A., et al. "Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX." eLife (2024). URL: [Link]

  • Artasensi, A., et al. "Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101." PubMed Central (2020). URL: [Link]

Application Notes & Protocols: 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine, hereafter referred to as ASP-2026, as a potential antibacterial agent. This guide details protocols for the synthesis and characterization of ASP-2026, robust methodologies for in vitro antibacterial susceptibility testing, and assays for preliminary safety and selectivity assessment. The protocols are designed to be self-validating and are grounded in established scientific principles, providing a clear path from compound synthesis to preclinical evaluation.

Introduction and Rationale

The escalating crisis of antimicrobial resistance necessitates the development of novel antibacterial agents. Sulfonamides were among the first broadly effective antibacterials used systemically and represent a foundational class of antimicrobial agents.[1] They function as bacteriostatic agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the de novo synthesis of folate in bacteria.[1][2][3] Since humans acquire folate through their diet, this pathway presents a selective target for antibacterial therapy.[2][4]

The candidate molecule, ASP-2026, combines the core 4-aminophenylsulfonyl group, essential for antibacterial activity, with an iminomethylpiperidine moiety. The rationale for this design is twofold: the sulfonamide core acts as the pharmacophore targeting DHPS, while the iminomethylpiperidine group may enhance solubility, cell permeability, or interaction with the target enzyme, potentially overcoming existing resistance mechanisms. This guide provides the necessary protocols to rigorously test this hypothesis.

Synthesis and Characterization of ASP-2026

The synthesis of ASP-2026 is approached via a straightforward two-step condensation reaction. This method is efficient and utilizes readily available starting materials.[5][6][7]

Synthesis Protocol

Objective: To synthesize 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (ASP-2026) from sulfanilamide and piperidine-1-carbaldehyde.

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Piperidine-1-carbaldehyde

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Standard laboratory glassware with a Dean-Stark apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add sulfanilamide (1.0 eq) and piperidine-1-carbaldehyde (1.1 eq).

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask to create a slurry. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water generated during the imine formation will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the sulfanilamide spot is consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane (DCM). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Crystallization: Purify the resulting solid by recrystallization from a DCM/hexanes solvent system to yield pure ASP-2026 as a crystalline solid.

Characterization

The identity and purity of the synthesized ASP-2026 should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ = 268.1114 m/z).

  • High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is required for biological assays).

In Vitro Antibacterial Efficacy Evaluation

The cornerstone of evaluating a new antibacterial agent is determining its activity spectrum against a panel of clinically relevant bacteria. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8][9]

Workflow for Antibacterial Efficacy Testing

G cluster_1 MIC Assay cluster_2 MBC Assay prep_compound Prepare ASP-2026 Stock (DMSO, 10 mg/mL) serial_dilute Serial Dilution of ASP-2026 in 96-well plate prep_compound->serial_dilute prep_bacteria Culture Bacterial Strains (Logarithmic Phase) inoculate Inoculate wells with ~5 x 10^5 CFU/mL Bacteria prep_bacteria->inoculate prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute serial_dilute->inoculate incubate_mic Incubate at 37°C for 18-24 hours inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells (≥MIC) onto Agar Plates read_mic->plate_mbc incubate_mbc Incubate at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of ASP-2026 that inhibits the visible growth of a panel of bacteria.

Materials:

  • ASP-2026 stock solution (10 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Methicillin-resistant S. aureus (MRSA) USA300)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)

  • 0.5 McFarland turbidity standard

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of ASP-2026 in CAMHB. Typically, concentrations might range from 128 µg/mL down to 0.25 µg/mL.

  • Controls:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) is serially diluted as a reference.

    • Negative Control: Wells containing only inoculated broth (no compound) to confirm bacterial growth.

    • Sterility Control: Wells containing uninoculated broth to check for contamination.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay to ensure it does not inhibit bacterial growth.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of ASP-2026 at which there is no visible turbidity (growth) in the well.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of ASP-2026 that results in a ≥99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC is the concentration where ≤ 50 colonies grow).

Postulated Mechanism of Action: Folate Pathway Inhibition

As a sulfonamide derivative, ASP-2026 is hypothesized to act as a competitive inhibitor of dihydropteroate synthase (DHPS).[10][11] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate, a critical step in the bacterial folate synthesis pathway.[4][10][12] Inhibition of this pathway deprives the bacteria of essential tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and certain amino acids, thereby halting bacterial growth and replication.[11][]

G cluster_0 Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS ASP2026 ASP-2026 (Sulfonamide) ASP2026->DHPS Competitive Inhibition DHP Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolate (DHF) DHP->DHF via DHFS DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR biosynthesis Nucleic Acid & Amino Acid Synthesis THF->biosynthesis

Caption: Hypothesized mechanism of ASP-2026 via inhibition of the bacterial folate pathway.

Preliminary Safety and Selectivity Profiling

A promising antibacterial agent must be effective against bacterial pathogens while exhibiting minimal toxicity to host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a critical first step. The MTT assay is a standard colorimetric method for this purpose.[14][15]

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To evaluate the cytotoxicity of ASP-2026 against a mammalian cell line (e.g., HEK293, human embryonic kidney cells) and determine the 50% cytotoxic concentration (CC₅₀).

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • ASP-2026 stock solution (10 mg/mL in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and replace it with fresh medium containing two-fold serial dilutions of ASP-2026. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to determine the CC₅₀ value.

Data Interpretation and Selectivity Index

The results from the efficacy and safety assays can be used to calculate a Selectivity Index (SI), which provides a preliminary measure of the compound's therapeutic window.

Selectivity Index (SI) = CC₅₀ / MIC

A higher SI value is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)HEK293 CC₅₀ (µg/mL)SI (S. aureus)SI (E. coli)
ASP-2026 816>128>16>8
Ciprofloxacin 0.50.015501003333
(Note: Data are hypothetical and for illustrative purposes only.)

Conceptual Framework for In Vivo Efficacy

Promising in vitro data warrants progression to in vivo models of infection. The mouse peritonitis/sepsis model is a standard and reproducible method for the initial assessment of an antibacterial agent's efficacy in a living system.[18][19]

Model: Murine Peritonitis/Sepsis Model

  • Infection: Mice are infected via intraperitoneal (IP) injection with a lethal or sub-lethal dose of a relevant pathogen (e.g., MRSA).[18]

  • Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with ASP-2026 at various doses via an appropriate route (e.g., IP or oral). A vehicle control group and a positive control (e.g., vancomycin for MRSA) group are included.

  • Endpoints: Key readouts include:

    • Survival: Monitoring survival over a period of 7-14 days.

    • Bacterial Burden: At a defined time point (e.g., 24 hours), mice are euthanized, and bacterial colony-forming units (CFUs) are enumerated from key tissues like the spleen, liver, and peritoneal fluid.[20]

This model provides crucial data on the compound's ability to clear an infection and improve survival outcomes, offering a bridge between in vitro activity and potential clinical utility.[18][21]

Conclusion

This document outlines a structured and scientifically rigorous approach to the preliminary evaluation of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (ASP-2026) as a novel antibacterial candidate. By following these detailed protocols for synthesis, in vitro efficacy testing, and initial safety profiling, researchers can generate the robust data package necessary for making informed decisions about the continued development of this and similar compounds. The provided frameworks are grounded in authoritative standards and are designed to ensure data quality and reproducibility in the critical search for new antimicrobial therapies.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Bentham Science. (2019). Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Retrieved from [Link]

  • Fiveable. (2025). Dihydropteroate Synthase: Microbiology Study Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2015). A simple and highly efficient solvent- and catalyst-free synthesis of novel N-sulfamoyl imines. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase. Retrieved from [Link]

  • PubMed. (n.d.). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Retrieved from [Link]

  • NIH. (n.d.). From in vitro to in vivo Models of Bacterial Biofilm-Related Infections. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are bacterial DHPS inhibitors and how do they work?. Retrieved from [Link]

  • Selvita. (n.d.). In vivo Infection Models. Retrieved from [Link]

  • NIH. (n.d.). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Retrieved from [Link]

  • PDB-101. (n.d.). Dihydropteroate Synthase. Retrieved from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. Retrieved from [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLSI. (n.d.). M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ASM Journals. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). In vivo models of infection. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 1-((((4-aminophenyl)sulfonyl)imino)methyl)-. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Retrieved from [Link]

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Application Notes and Protocols for Investigating the Antiviral Properties of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of the potential antiviral properties of the novel chemical entity, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine. The rationale for this investigation is grounded in the well-documented antiviral activities of both sulfonamide and piperidine derivatives.[1][2][3] This guide outlines a structured, multi-tiered approach, commencing with fundamental cytotoxicity assessments and progressing through primary antiviral screening, potency determination, and preliminary mechanism of action studies. The protocols provided herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Introduction: Scientific Rationale

The compound 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine represents a novel chemical scaffold that strategically combines two pharmacologically significant moieties: a sulfonamide group and a piperidine ring. The sulfonamide class of compounds is renowned for its broad-spectrum biological activities, including antibacterial, anticancer, and notable antiviral properties.[4][5][6] Several clinically approved and investigational antiviral drugs, particularly those targeting HIV protease and reverse transcriptase, incorporate a sulfonamide functional group.[4][7] Similarly, the piperidine heterocycle is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent antiviral activity against a range of viruses, including influenza and coronaviruses.[2][8][9]

The conjugation of these two pharmacophores in 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine presents a compelling case for its evaluation as a potential antiviral agent. This document provides the necessary protocols to systematically evaluate its efficacy and preliminary mechanism of action against a panel of clinically relevant viruses.

Compound Synthesis and Characterization

While the primary focus of this document is the biological evaluation of 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine, a brief overview of a plausible synthetic route is provided for context. The synthesis would likely involve the condensation of 4-aminobenzenesulfonamide with a suitable piperidine-1-carboxaldehyde derivative.

A generalized synthetic scheme for related compounds involves the reaction of a primary sulfonamide with an appropriate aldehyde or ketone.[1] Alternatively, coupling reactions between a sulfonyl chloride and an amine are common for the formation of sulfonamides.[1]

Prior to biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

For the purpose of the following protocols, it is assumed that a pure, well-characterized stock of 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine is available, typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).

In Vitro Antiviral Screening Workflow

A systematic, stepwise approach is crucial to accurately determine the antiviral potential of a novel compound. The following workflow is recommended:

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) A Cytotoxicity Assay (CC50) Determine Non-Toxic Concentration Range B Primary Antiviral Screen (Single High Concentration) A->B Establish Max Screening Concentration C Dose-Response Assay (EC50) Determine 50% Effective Concentration B->C For Active Compounds D Calculate Selectivity Index (SI) SI = CC50 / EC50 C->D E Time-of-Addition Assay D->E For Potent & Selective Compounds F Specific Enzyme Inhibition Assays (e.g., Protease, Polymerase) E->F Based on MoA Hypothesis

Caption: A stepwise workflow for the in vitro evaluation of novel antiviral compounds.

PART A: Cytotoxicity Assessment

Objective: To determine the concentration of the compound that is toxic to the host cells, expressed as the 50% cytotoxic concentration (CC50). This is a critical first step to ensure that any observed antiviral effect is not due to cell death.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, A549) at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare serial dilutions of 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine in cell culture medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions. Include a "cells only" control (medium with DMSO vehicle) and a "no cells" control (medium only).

  • Compound Addition: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

PART B: Primary Antiviral Screening

Objective: To quickly identify if the compound exhibits any antiviral activity against a panel of selected viruses at a non-toxic concentration.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed 6-well plates with a suitable host cell line to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., Influenza A virus, Herpes Simplex Virus-1) that will produce a countable number of plaques (typically 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the test compound at a high, non-toxic concentration (e.g., 0.5 x CC50) and a vehicle control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in the compound-treated wells and compare to the vehicle control. A significant reduction in the number of plaques indicates potential antiviral activity.

PART C: Determination of Antiviral Potency (EC50)

Objective: To determine the concentration of the compound that inhibits viral replication by 50% (EC50).

Protocol: Dose-Response Plaque Reduction Assay

This protocol is similar to the primary screening assay, but instead of a single concentration, a range of serial dilutions of the compound is tested.

  • Follow steps 1 and 2 of the Plaque Reduction Assay protocol.

  • Compound Treatment: Overlay the infected cells with a semi-solid medium containing 2-fold serial dilutions of the compound. Include a "virus only" control.

  • Follow steps 4 and 5 of the Plaque Reduction Assay protocol.

  • EC50 Calculation: Count the plaques for each concentration. Calculate the percentage of plaque reduction relative to the "virus only" control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.

PART D: Selectivity Index (SI) Calculation

Objective: To determine the therapeutic window of the compound. A higher SI value indicates a more promising antiviral candidate.

Calculation:

Selectivity Index (SI) = CC50 / EC50

A compound with an SI > 10 is generally considered a good candidate for further development.

Table 1: Hypothetical Data Summary for 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Virus TestedHost Cell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
Influenza A/H1N1MDCK>10012.5>8
Herpes Simplex Virus-1Vero>10025>4
Enterovirus 71RD>100>50N/A

Preliminary Mechanism of Action (MoA) Studies

Once potent and selective antiviral activity is confirmed, the next step is to investigate how the compound inhibits viral replication.

G cluster_0 Viral Replication Cycle cluster_1 Time-of-Addition Assay Entry Viral Entry (Attachment, Fusion) Replication Genome Replication & Protein Synthesis Entry->Replication Egress Assembly & Release Replication->Egress T0 Add Compound During Adsorption T0->Entry Inhibition suggests entry target T1 Add Compound Post-Adsorption T1->Replication Inhibition suggests replication target T2 Add Compound Late in Cycle T2->Egress Inhibition suggests egress target

Caption: A diagram illustrating the principle of a time-of-addition assay to identify the stage of the viral life cycle targeted by an antiviral compound.

Protocol: Time-of-Addition Assay

Objective: To determine the stage of the viral replication cycle that is inhibited by the compound.

  • Cell Seeding: Seed a suitable host cell line in 24-well plates to form a confluent monolayer.

  • Synchronized Infection: Infect the cells with the virus at a high multiplicity of infection (MOI) for 1 hour at 4°C to allow attachment but not entry.

  • Time Points:

    • Entry Inhibition: Add the compound at a concentration of 5-10 x EC50 during the 1-hour adsorption period.

    • Replication Inhibition: Add the compound at various time points after washing off the inoculum and shifting the temperature to 37°C (e.g., 0, 2, 4, 6 hours post-infection).

    • Egress Inhibition: Add the compound late in the replication cycle (e.g., 8 hours post-infection).

  • Virus Yield Measurement: At the end of the replication cycle (e.g., 12-24 hours post-infection), harvest the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

  • Data Analysis: Plot the viral titer against the time of compound addition. A significant reduction in viral titer when the compound is added at a specific time point indicates that the compound targets that particular stage of the replication cycle.

Based on the results of the time-of-addition assay and the known mechanisms of action of sulfonamide and piperidine derivatives, further specific assays can be designed. For example, if the compound inhibits the replication stage, assays for viral polymerase or protease inhibition could be performed.[4][7]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial investigation of the antiviral properties of 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine. By systematically determining its cytotoxicity, antiviral potency, and preliminary mechanism of action, researchers can efficiently evaluate its potential as a novel antiviral therapeutic. Positive results from this initial screening would warrant further studies, including evaluation against a broader panel of viruses, resistance studies, and in vivo efficacy studies in animal models.

References

  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
  • PubMed. (2004). Antiviral sulfonamide derivatives.
  • Ingenta Connect. (n.d.). Antiviral Sulfonamide Derivatives.
  • PMC. (n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.
  • Organic & Biomolecular Chemistry. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.
  • ResearchGate. (n.d.). Antiviral Sulfonamide Derivatives | Request PDF.
  • ACS Publications. (2019). Synthesis, Antiviral Activity, and Mechanisms of Purine Nucleoside Derivatives Containing a Sulfonamide Moiety | Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents.
  • MDPI. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.
  • Bentham Science Publishers. (2003). Anticancer and Antiviral Sulfonamides.
  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.

Sources

Troubleshooting & Optimization

Troubleshooting 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine synthesis impurities

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting for 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine Synthesis

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of N-sulfonylformamidines. The compound 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (CAS 126826-66-2) presents a unique chemoselectivity challenge: the starting material, sulfanilamide, possesses both a highly acidic sulfonamide group and a nucleophilic primary aniline group.

Achieving high purity requires precise control over reaction kinetics to favor the sulfonamide condensation while suppressing aniline over-reaction and preventing the hydrolytic degradation of the fragile N=CH-N amidine linkage [1]. This guide deconstructs the mechanistic causality behind common impurities and provides a self-validating workflow to ensure robust synthesis.

Part 1: Mechanistic Pathway & Impurity Divergence

To troubleshoot effectively, we must first understand the competing thermodynamic and kinetic pathways. The sulfonamide N-H proton is highly acidic (pKa ~10). In the presence of a formylating agent like 1-(dimethoxymethyl)piperidine (a DMF-DMA analog), the sulfonamide is rapidly deprotonated, forming a highly nucleophilic anion that attacks the electrophilic iminium carbon. This is the kinetically favored pathway .

However, the primary aniline group (pKa ~27 for the N-H) is also nucleophilic. If the reaction is pushed thermodynamically (excess reagent or elevated temperatures), this aniline group will undergo a secondary condensation, leading to a bis-formamidine impurity. Furthermore, the resulting N-sulfonylformamidine product is highly susceptible to aqueous hydrolysis, readily reverting to the starting material if exposed to harsh aqueous workups [2].

G A Sulfanilamide (Starting Material) C Chemoselective Condensation (Kinetically Favored) A->C + 1.05 eq Reagent B 1-(Dimethoxymethyl)piperidine (Reagent) B->C D 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (Target Product) C->D 25°C, Solvent-Free E Aniline Over-reaction (Excess Reagent / Heat) D->E + Excess Reagent G Aqueous Hydrolysis (Acidic/Basic Workup) D->G H2O / H+ or OH- F Bis-formamidine Impurity (m/z 364) E->F G->A Reversion

Figure 1: Reaction pathways showing chemoselective formation of the target vs. common impurities.

Part 2: Quantitative Impurity Profiling

When analyzing your crude reaction mixture via LC-MS, you will likely encounter the following impurity profile. Understanding the structural causality of these byproducts is the first step in eliminating them.

Impurity ProfileStructural IndicatorRoot CauseImpact & Troubleshooting Strategy
Bis-formamidine [M+H]+ m/z 364(RRT: 1.45)Over-reaction of the 4-amino (aniline) group with excess formylating agent.Critical: Difficult to separate via crystallization. Strictly limit reagent to 1.05 equivalents and maintain T < 30°C.
Unreacted Sulfanilamide [M+H]+ m/z 173(RRT: 0.60)Reagent degradation via atmospheric moisture, or stalled kinetics.Moderate: Can be washed out, but lowers yield. Ensure anhydrous reagents and purge headspace with N₂.
Hydrolysis Product Elevated Sulfanilamide post-workupThe N=CH-N amidine bond is cleaved by nucleophilic attack of water under acidic/basic conditions [3].Severe: Destroys product during isolation. Avoid aqueous extraction; utilize non-aqueous precipitation (e.g., cold diethyl ether).
Dimethylamine Analog [M+H]+ m/z 228(RRT: 0.85)Cross-contamination or use of standard DMF-DMA instead of the piperidine acetal analog.Critical: Incorrect API intermediate. Verify the identity of the 1-(dimethoxymethyl)piperidine reagent via NMR before use.

Part 3: Troubleshooting FAQs

Q1: My reaction stalls at 85% conversion. Adding more 1-(dimethoxymethyl)piperidine pushes the reaction to completion but generates 15% of the bis-formamidine impurity. How do I achieve full conversion cleanly? A: The stalling is almost certainly due to moisture in your reaction vessel or solvent, which hydrolyzes the sensitive acetal reagent into unreactive 1-formylpiperidine and methanol. When you add more reagent to compensate, localized high concentrations cause the less acidic aniline group to react, forming the bis-formamidine. Solution: Do not add excess reagent. Instead, rigorously dry your sulfanilamide (vacuum oven, 60°C for 12h) and run the reaction solvent-free or in anhydrous dichloromethane (DCM). The kinetic difference between the sulfonamide and aniline is maximized at exactly 1.05 equivalents under anhydrous conditions [1].

Q2: I am using a Vilsmeier-type reagent (1-formylpiperidine + POCl₃). The crude looks great, but after an aqueous NaHCO₃ quench, my yield drops to 30%. Why? A: N-sulfonylformamidines are notoriously sensitive to aqueous hydrolysis. The Vilsmeier approach requires an aqueous quench to neutralize the POCl₃ byproducts, which inadvertently hydrolyzes your target N=CH-N bond back to the sulfonamide [2]. Solution: Abandon the Vilsmeier approach for this specific molecule. Transition to the metal- and solvent-free acetal method (using 1-(dimethoxymethyl)piperidine). This eliminates the need for an aqueous quench entirely, allowing for direct non-aqueous isolation.

Q3: How can I selectively purify the target compound if the bis-formamidine impurity is already present? A: Because both the target and the bis-formamidine contain basic piperidine moieties, standard acid-base extractions will not separate them. However, you can exploit differential solubility. The bis-formamidine is significantly more lipophilic. Triturating the crude mixture in cold isopropyl acetate (iPrOAc) will solubilize the bis-formamidine while the target 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine precipitates as a crystalline solid.

Part 4: Self-Validating Experimental Protocol

To guarantee high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your workflow, use the following self-validating protocol. It relies on a solvent-free condensation strategy that inherently avoids hydrolytic workups [1].

Step 1: Anhydrous Reagent Preparation (In-Process Control 1)

  • Charge a flame-dried 100 mL round-bottom flask with 10.0 g (58.0 mmol) of anhydrous sulfanilamide.

  • Self-Validation Check: Perform a Karl Fischer titration on the sulfanilamide. Moisture content must be <0.1% to prevent reagent degradation.

Step 2: Solvent-Free Condensation

  • Purge the flask with dry Nitrogen.

  • Add 10.6 g (60.9 mmol, exactly 1.05 eq) of 1-(dimethoxymethyl)piperidine dropwise via syringe over 10 minutes at 20°C.

  • Stir the resulting slurry vigorously. As the reaction proceeds, the mixture will transiently liquefy (due to the release of methanol) and then solidify as the product forms.

  • Self-Validation Check: After 2 hours, sample 5 mg of the mixture, dissolve in anhydrous acetonitrile, and analyze via HPLC at 254 nm. The reaction is complete when the sulfanilamide peak (RRT 0.60) is <2%. Do not proceed to isolation until this threshold is met.

Step 3: Non-Aqueous Isolation (Preventing Hydrolysis)

  • Once conversion is verified, apply a mild vacuum (50 mbar) to the flask at 30°C for 30 minutes to strip off the methanol byproduct.

  • Break the vacuum with Nitrogen and add 50 mL of cold diethyl ether (0-5°C) to the flask.

  • Triturate the solid vigorously for 15 minutes. The ether will dissolve any trace unreacted acetal and the lipophilic bis-formamidine impurity, leaving the target product insoluble.

  • Filter the suspension through a sintered glass funnel under a nitrogen blanket. Wash the filter cake with an additional 20 mL of cold diethyl ether.

  • Dry the white crystalline solid in a vacuum oven at 40°C for 4 hours.

  • Final Validation: Yield should be >92% with an HPLC purity of >99.0%.

References

  • Metal- and Solvent-Free Synthesis of N-Sulfonylformamidines. RSC Advances, 2013. Available at:[Link]

  • Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent. The Journal of Organic Chemistry, ACS Publications, 2024. Available at:[Link]

  • Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. The Journal of Organic Chemistry, ACS Publications, 2017. Available at:[Link]

Optimizing reaction conditions for 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N-Sulfonylimine Synthesis

A Note on Scope: Initial research on the specific compound 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine revealed a lack of established synthetic literature, making a detailed and authoritative troubleshooting guide impractical. To provide a valuable and scientifically grounded resource, this guide focuses on the broader, well-documented field of N-sulfonylimine synthesis . The principles and troubleshooting strategies discussed herein are directly applicable to a wide range of N-sulfonylimine targets and will empower researchers to optimize their specific synthetic routes.

The synthesis of N-sulfonylimines, typically through the condensation of sulfonamides and aldehydes, is a cornerstone reaction in organic chemistry, providing versatile intermediates for various transformations. However, the path to a high-yielding and pure product can be fraught with challenges. This guide serves as a technical support center for researchers, scientists, and drug development professionals, offering practical, experience-driven advice to navigate common experimental hurdles.

Troubleshooting Guide: From Low Yield to Purification Woes

This section addresses specific issues you might encounter during the synthesis of N-sulfonylimines in a question-and-answer format.

Question 1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer: Low or no conversion in N-sulfonylimine synthesis often points to issues with reaction equilibrium or activation energy. The direct condensation of a sulfonamide and an aldehyde is a reversible reaction where water is a byproduct.[1]

Initial Diagnostic Workflow:

Sources

Technical Support Center: Synthesis of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and yield optimization of 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this N-sulfonyl imine. We will move beyond simple protocols to explore the chemical principles governing this reaction, enabling you to troubleshoot effectively and enhance your experimental outcomes.

Introduction: The Chemistry of N-Sulfonyl Imine Formation

The synthesis of 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine involves the condensation reaction between sulfanilamide (4-aminobenzenesulfonamide) and piperidine-1-carbaldehyde. This reaction forms an imine (also known as a Schiff base) and releases one molecule of water as a byproduct.

N-sulfonyl imines are valuable synthetic intermediates due to the electron-withdrawing nature of the sulfonyl group, which activates the C=N bond for various nucleophilic additions and cycloadditions.[1] However, the synthesis itself presents several well-documented challenges. The primary hurdles are the relatively low nucleophilicity of the sulfonamide nitrogen and the reversibility of the condensation reaction.[2][3] Achieving a high yield requires careful control of reaction conditions to drive the equilibrium toward the product.

This guide provides a structured approach to identifying and resolving common issues in this synthesis.

Reaction Overview

Below is a diagram illustrating the core synthetic pathway.

G Sulfanilamide Sulfanilamide (4-Aminobenzenesulfonamide) Product 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine Sulfanilamide->Product + Aldehyde Piperidine-1-carbaldehyde Aldehyde->Product Water Water (H₂O) (Byproduct) Product->Water

Caption: General synthesis scheme for the target N-sulfonyl imine.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiment.

Q1: My reaction yield is very low, or I'm observing no product formation. What's going wrong?

This is the most common issue and typically points to an unfavorable reaction equilibrium.

Answer: The condensation reaction is reversible, and the water generated as a byproduct can hydrolyze the imine product back to the starting materials.[3] The low nucleophilicity of the sulfonamide also means the forward reaction is often slow without activation.[2]

Probable Causes & Recommended Solutions:

Probable CauseScientific RationaleRecommended Solution & Protocol
Water in the Reaction According to Le Chatelier's principle, the presence of water (a product) in the reaction mixture shifts the equilibrium back towards the reactants, significantly reducing the yield.[3]Implement Water Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. Alternatively, for smaller-scale reactions, add a dehydrating agent like neutral Al₂O₃ or activated 4 Å molecular sieves to the reaction mixture.[3][4]
Insufficient Carbonyl Activation The sulfonamide nitrogen is a weak nucleophile. The reaction requires activation of the aldehyde's carbonyl group to make it a more potent electrophile.Use a Catalyst: Introduce a Lewis acid (e.g., ZnCl₂, TiCl₄) or a Brønsted acid (e.g., p-toluenesulfonic acid) catalyst.[3][5] These acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. An organocatalyst like pyrrolidine can also be effective.[6][7]
Suboptimal Temperature The reaction often has a significant activation energy barrier. Room temperature may be insufficient to achieve a reasonable reaction rate.Increase Reaction Temperature: Most N-sulfonyl imine syntheses require heating.[2] A common starting point is refluxing in a solvent like toluene or heating to 100-110°C under solvent-free or high-boiling solvent conditions.[1][8] Monitor for potential decomposition at higher temperatures using TLC.
Q2: My TLC and NMR analysis show a mixture of starting materials and product, even after a long reaction time. How can I drive the reaction to completion?

Answer: This indicates that the reaction has reached equilibrium but has not gone to completion. The key is to more aggressively shift this equilibrium towards the product side.

Troubleshooting Workflow:

G start Incomplete Conversion (Starting Materials Remain) q_water Is water being actively removed? start->q_water sol_water Add a dehydrating agent (Al₂O₃, Mol. Sieves) or use a Dean-Stark trap. q_water->sol_water No q_catalyst Is a catalyst being used? q_water->q_catalyst Yes sol_water->q_catalyst sol_catalyst Add a Lewis or Brønsted acid catalyst (e.g., ZnCl₂, p-TSA). q_catalyst->sol_catalyst No q_temp Is the reaction being heated? q_catalyst->q_temp Yes sol_catalyst->q_temp sol_temp Increase temperature. (e.g., reflux in toluene). q_temp->sol_temp No end Reaction Driven to Completion q_temp->end Yes sol_temp->end

Caption: A logical workflow for troubleshooting incomplete reactions.

Q3: The product appears to form, but it decomposes during purification on my silica gel column. What should I do?

Answer: N-sulfonyl imines are known to be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis back to the aldehyde and sulfonamide.[9]

Probable Cause & Recommended Solutions:

Probable CauseScientific RationaleRecommended Solution & Protocol
Acid-Catalyzed Hydrolysis The lone pair on the imine nitrogen can be protonated by acidic sites on the silica gel, making the imine carbon highly electrophilic and susceptible to attack by trace water, leading to hydrolysis.Neutralize the Stationary Phase: Prepare your eluent with a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (Et₃N), to neutralize the acidic sites on the silica gel.[9] Switch the Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina for chromatography.[9] Use a Non-Chromatographic Method: If the product is a solid, purification by recrystallization is the preferred method to avoid hydrolysis.[9] Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate/hexanes) and allow it to cool slowly.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal molar ratio of reactants?

    • A: It is common to use a slight excess (1.1 to 1.2 equivalents) of the aldehyde (piperidine-1-carbaldehyde).[1] This can help push the equilibrium towards the product, especially if the aldehyde is volatile or prone to side reactions.

  • Q: Which solvent is best for this reaction?

    • A: The choice of solvent depends on the reaction conditions. For reactions requiring azeotropic water removal, toluene is a standard choice. High-boiling aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, but may complicate product isolation. Solvent-free conditions, where the reactants are heated together directly, have also been shown to be highly efficient and green.[1]

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The imine product is typically less polar than the sulfanilamide starting material. Spot the reaction mixture alongside the two starting materials to track the consumption of reactants and the formation of the new product spot.

  • Q: How do I confirm the identity and purity of my final product?

    • A: Purity and identity are best confirmed using a combination of spectroscopic methods.

      • ¹H NMR: Look for the characteristic singlet for the imine C-H proton, typically downfield. You should also see signals corresponding to the aromatic protons of the sulfanilamide moiety and the aliphatic protons of the piperidine ring. The disappearance of the aldehyde proton from piperidine-1-carbaldehyde is a key indicator of reaction completion.[2]

      • ¹³C NMR: The appearance of the imine carbon (C=N) signal is a key diagnostic peak.

      • IR Spectroscopy: Look for the appearance of a C=N stretching band (approx. 1640-1690 cm⁻¹) and the disappearance of the C=O stretch from the starting aldehyde.

      • Mass Spectrometry (MS): Confirm the molecular weight of the product. For 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine (C₁₂H₁₇N₃O₂S), the expected monoisotopic mass is approximately 267.10 g/mol .[10]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis with Dehydrating Agent

This protocol is based on green chemistry principles and is a good starting point for optimization.[3][4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sulfanilamide (1.0 mmol), piperidine-1-carbaldehyde (1.1 mmol), and activated neutral aluminum oxide (Al₂O₃, 2.0 mmol) as a dehydrating agent.

  • Solvent: Add a high-boiling, green solvent such as dimethyl carbonate (DMC, 2-3 mL).

  • Reaction: Heat the mixture to 110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every hour until the sulfanilamide spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Add dichloromethane (DCM, 10 mL) and filter the mixture to remove the insoluble Al₂O₃.

  • Isolation: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Belkacem, N., et al. (2015). A simple and highly efficient solvent- and catalyst-free synthesis of novel N-sulfamoyl imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(8), 1236-1245. Available at: [Link]

  • Morales, S., et al. (2014). Pyrrolidine as an Organocatalyst for the Biomimetic Synthesis of Aldimines. Journal of the American Chemical Society, 136(3), 1082-1089. Available at: [Link]

  • Al-Aabed, O., et al. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances, 13, 4683-4690. Available at: [Link]

  • Wikipedia contributors. (2023). N-Sulfinyl imine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemla, F., Hebbe, V., & Normant, J.-F. (2000). An Easy Synthesis of Aliphatic and Aromatic N-Sulfonyl Aldimines. Synthesis, 2000(01), 75-77. Available at: [Link]

  • Hussain, Z., et al. (2019). Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Letters in Drug Design & Discovery, 16(10). Available at: [Link]

  • Hussain, Z., et al. (2019). Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Bentham Science Publishers. Available at: [Link]

  • Heravi, M. M., et al. (2015). Preparation of N-sulfonyl imines from sulfonamides and aldehydes. ResearchGate. Available at: [Link]

  • Antonchick, A. P., et al. (2018). Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents. Molecules, 23(8), 1852. Available at: [Link]

  • Al-Aabed, O., et al. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-sulfinyl imines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9589297, Piperidine, 1-((((4-aminophenyl)sulfonyl)imino)methyl)-. PubChem. Available at: [Link]

  • Cid, M. B., et al. (2017). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Organic Syntheses, 94, 346-363. Available at: [Link]

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Overcoming solubility issues with 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting solutions for challenges related to the aqueous solubility of this compound. Our goal is to empower you with the foundational knowledge and practical protocols necessary to ensure successful and reproducible experimentation.

Compound Overview: A Molecule with a Dual Personality

A cursory analysis of the structure of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine reveals the likely source of its solubility challenges. The molecule possesses both a weakly acidic proton on the sulfonylimino group (similar to a sulfonamide) and a weakly basic primary aromatic amine.[1][2][3] This dual acidic/basic nature classifies it as an amphoteric compound.

Amphoteric molecules exhibit their lowest solubility at their isoelectric point (pI)—the pH at which the net charge of the molecule is zero. At pH values below the pI, the amine group becomes protonated (cationic), increasing solubility. Conversely, at pH values above the pI, the sulfonylimino group becomes deprotonated (anionic), also increasing solubility.[1][4] This pH-dependent behavior is the single most critical factor to master when working with this compound in aqueous buffers.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationImplication for Solubility
Molecular Formula C₁₂H₁₇N₃O₂S-
Molecular Weight 267.35 g/mol Larger molecules can sometimes be more difficult to solvate.[5]
XlogP 1.3Indicates moderate lipophilicity; suggests poor intrinsic aqueous solubility.[6]
Key Functional Groups Primary Aromatic Amine (Basic), Sulfonylimine (Acidic), Piperidine RingConfers amphoteric properties, making solubility highly pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution?

For initial stock preparation, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including this one. Prepare the stock at a high, convenient concentration (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your final aqueous assay medium.

Q2: My compound immediately precipitates when I dilute my DMSO stock into my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

This is a classic solubility problem known as "crashing out." Your compound is highly soluble in 100% DMSO but has very low solubility in an aqueous buffer at or near its isoelectric point (which is likely close to neutral pH). When you add the DMSO stock to the buffer, the solvent environment abruptly changes from favorable (organic) to unfavorable (aqueous), causing the compound to exceed its solubility limit and precipitate.

Q3: What is the most important first step to take to improve my compound's solubility in an aqueous buffer?

Adjust the pH. Before attempting any other method, you must understand how pH affects your compound's solubility. Given its amphoteric nature, moving the pH away from its isoelectric point (pI) is the most effective and simplest way to increase solubility.[4][7] We recommend performing a simple pH-solubility screen as your first troubleshooting step.

Q4: Can I heat the solution to help dissolve the compound?

Gentle warming (e.g., to 37°C) can help increase the rate of dissolution, but it must be used with caution. Heating can create a "supersaturated" solution that is thermodynamically unstable and may precipitate out as it cools to room or experimental temperature. Furthermore, prolonged heating can risk chemical degradation of the compound. If you use heat, ensure the compound remains in solution after it has cooled.

Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step solutions to common solubility issues.

Workflow for Troubleshooting Solubility

This diagram outlines the logical progression for addressing solubility challenges with 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine.

G cluster_0 Initial Observation cluster_1 Primary Strategy: pH Optimization cluster_2 Secondary Strategy: Formulation Excipients cluster_3 Outcome Precipitate Compound precipitates in aqueous buffer pHScreen Protocol 1: Perform pH-Solubility Screen Precipitate->pHScreen Start Here Soluble Soluble at acidic or alkaline pH? pHScreen->Soluble CoSolvent Protocol 2: Test Co-solvents (e.g., DMSO, EtOH) Soluble->CoSolvent No. Experiment requires a different pH. Success Achieved Target Concentration in Final Buffer Soluble->Success Yes. pH is compatible with experiment. Cyclodextrin Protocol 3: Test Cyclodextrins (e.g., HP-β-CD) CoSolvent->Cyclodextrin If solubility is still insufficient CoSolvent->Success Surfactant Protocol 4: Test Surfactants (e.g., Tween® 80) Cyclodextrin->Surfactant Alternative approach Cyclodextrin->Success Surfactant->Success

Caption: Logical workflow for addressing solubility issues.

Issue 1: Compound has poor solubility in a standard neutral buffer (e.g., PBS pH 7.4).

Causality: At neutral pH, the compound is likely near its isoelectric point, where the positive charge on the protonated amine is balanced by the negative charge on the deprotonated sulfonylimino group. This minimizes interaction with water molecules, leading to low solubility.

Solution A: pH Adjustment Protocol

This protocol will help you identify a pH range where the compound is sufficiently soluble.

Protocol 1: pH-Solubility Screening

  • Prepare a series of buffers: Prepare small volumes (e.g., 1-2 mL) of buffers at various pH values. A good starting range is pH 2.0, 4.0, 6.0, 7.4, 8.5, and 10.0.

  • Prepare a high-concentration DMSO stock: Make a 20 mM stock solution of your compound in 100% DMSO.

  • Spike the buffers: Add a small aliquot of the DMSO stock to each buffer to reach your desired final concentration (e.g., add 5 µL of 20 mM stock to 995 µL of buffer for a final concentration of 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤1%).

  • Equilibrate: Vortex each sample briefly and let it sit at room temperature for at least 30 minutes.

  • Observe: Visually inspect each tube for precipitation against a dark background. A clear solution indicates solubility at that pH.

  • Analyze: You will likely find the compound is soluble at low pH (e.g., 2.0, 4.0) and high pH (e.g., 8.5, 10.0) but insoluble or has a fine precipitate at neutral pH.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral pH (near pI) cluster_high_ph High pH (e.g., pH > 9) compound Compound Structure (Amphoteric) low_ph_form Cationic Form (Amine is Protonated, -NH3+) HIGH SOLUBILITY compound->low_ph_form Acidic Conditions neutral_form Zwitterionic/Neutral Form LOWEST SOLUBILITY compound->neutral_form Neutral Conditions high_ph_form Anionic Form (Sulfonylimino is Deprotonated, -SO2N-) HIGH SOLUBILITY compound->high_ph_form Basic Conditions

Caption: pH-dependent ionization and solubility of an amphoteric compound.

Issue 2: My experiment must be run at a neutral pH, but the compound is only soluble in acidic or basic conditions.

Causality: Your experimental constraints prevent you from using pH adjustment as the primary solubilizing method. In this scenario, you must use formulation excipients that can increase the apparent solubility of the compound at a fixed pH.

Solution B: Co-solvent Formulation

Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for your lipophilic compound.[8][9][10][11]

Protocol 2: Co-solvent Screening

  • Prepare your final aqueous buffer (e.g., PBS, pH 7.4).

  • Create several aliquots of this buffer containing different percentages of a co-solvent (see table below). For example, create buffers with 2%, 5%, and 10% DMSO.

  • Add your compound (from a 100% DMSO stock) to each co-solvent buffer to your target final concentration.

  • Vortex, equilibrate for 30 minutes, and observe for precipitation.

  • Important: Always run a vehicle control in your experiment containing the same final concentration of the co-solvent to ensure it does not affect your biological system.

Co-solventStarting % (v/v)Notes
DMSO 1-5%Potent solvent, but can have biological effects at >0.5-1%.
Ethanol 1-10%Less potent than DMSO, generally well-tolerated.
Polyethylene Glycol 400 (PEG-400) 5-20%A viscous polymer often used in formulations.[12]
Propylene Glycol (PG) 5-20%Common in pharmaceutical formulations.
Solution C: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13] They can encapsulate the lipophilic parts of a drug molecule, forming an "inclusion complex" that has much greater aqueous solubility.[14][15][16] This is an excellent method for increasing solubility without using high concentrations of organic co-solvents.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a concentrated HP-β-CD solution: Dissolve HP-β-CD in your desired final buffer (e.g., PBS pH 7.4) to create a 20-40% (w/v) stock solution. This may require some stirring.

  • Add the compound: Add your solid compound directly to the HP-β-CD solution and stir or sonicate until it dissolves. Alternatively, add a concentrated DMSO stock of your compound to the HP-β-CD solution while vortexing.

  • Equilibrate: Allow the solution to mix for 1-2 hours to ensure complex formation.

  • Dilute if necessary: This concentrated, formulated stock can now be diluted into your final assay medium. The complex will remain intact upon dilution, keeping the compound in solution.

G cluster_0 Before Complexation cluster_1 After Complexation Compound Poorly Soluble Compound Water Aqueous Buffer Compound->Water Precipitates Complex Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Water2 Aqueous Buffer Complex->Water2 Dissolves

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Solution D: Surfactant-Mediated Solubilization

Surfactants, above their critical micelle concentration (CMC), form micelles that can solubilize hydrophobic drugs in their core.[17][18][19][20] Non-ionic surfactants are generally preferred for biological experiments due to their lower potential for protein denaturation.

Protocol 4: Formulation with Tween® 80 (Polysorbate 80)

  • Prepare your final buffer (e.g., PBS pH 7.4).

  • Add Tween® 80 to the buffer to a final concentration above its CMC (the CMC of Tween® 80 is ~0.012 mM or ~0.0015% w/v). A good starting concentration to test is 0.1% (w/v).

  • Add your compound (from a concentrated DMSO stock) to the surfactant-containing buffer while vortexing.

  • Equilibrate for 30 minutes and observe for clarity.

  • Note: As with co-solvents, it is critical to include a vehicle control with the same concentration of Tween® 80 to check for effects on your experimental system.

References
  • Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved March 30, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved March 30, 2026.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • MDPI. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
  • PMC. (n.d.).
  • MDPI. (2025).
  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
  • Taylor & Francis. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ACS Publications. (2012).
  • Vertex AI Search. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Pharma Excipients. (2022).
  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PriMera Scientific Publications. (2026).
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Vertex AI Search. (n.d.). Solubility of Sulfonamides.
  • PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
  • PubChem. (n.d.). Piperidine, 1-((((4-aminophenyl)sulfonyl)imino)methyl)-.
  • ResearchGate. (n.d.). pH-Induced solubility transition of sulfonamide-based polymers.
  • PubMed. (2002). pH-induced solubility transition of sulfonamide-based polymers.
  • ResearchGate. (2026). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.

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Technical Support Center: Column Chromatography Purification of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a specialized resource for researchers engaged in the purification of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine. The unique structural characteristics of this molecule—possessing a polar sulfonamide group, a potentially hydrolyzable imine, and multiple basic nitrogen centers (piperidine, imine, and aniline)—present distinct challenges for standard column chromatography. This document provides in-depth troubleshooting strategies and proactive guidance to navigate these complexities, ensuring high purity and yield.

Core Protocol: Recommended Purification Strategy

Given the compound's high polarity and basicity, standard silica gel chromatography is often inefficient, leading to poor recovery and significant peak tailing. The primary cause is the strong ionic interaction between the basic nitrogen atoms of the target molecule and the acidic silanol (Si-OH) groups on the surface of silica gel. The recommended approach mitigates these interactions directly.

Experimental Workflow: Modified Mobile Phase Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (DCM:MeOH + 1% Et3N) Slurry 2. Prepare Silica Slurry (in starting eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample (adsorbed on silica) Pack->Load Elute 5. Elute Column (Gradient or Isocratic) Load->Elute Start Elution Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Monitor Purity Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Final 10. High Vacuum Drying (Pure Product) Evap->Final

Caption: Recommended workflow for purifying basic amine compounds.

Methodology:

  • Mobile Phase Selection (TLC Analysis):

    • Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Crucially, add a basic modifier to the TLC developing chamber. Use 0.5-2% triethylamine (Et3N) or 0.5-1% ammonium hydroxide (NH4OH) in your mobile phase.[1][2] This modifier neutralizes the acidic sites on the silica, preventing streaking and giving a more accurate representation of how the column will run.

    • Adjust the DCM:MeOH ratio to achieve an Rf value of 0.2-0.4 for the target compound.[3] This Rf range typically provides the best separation in a column.

  • Column Preparation:

    • Prepare a slurry of silica gel in your starting mobile phase (the solvent system determined by TLC, including the basic modifier).[4]

    • Pack the column with the slurry, ensuring an even and compact bed. Gently tap the column to remove air bubbles.[4]

  • Sample Loading (Dry Loading Recommended):

    • Due to the compound's polarity, it may have poor solubility in less polar starting eluents. Dry loading is highly recommended to ensure a narrow sample band and better separation.[4]

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or MeOH).

    • Add a small portion of silica gel (2-3 times the weight of your crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting mobile phase.

    • If impurities are close to your product on the TLC, a slow, linear gradient of increasing polarity (e.g., gradually increasing the percentage of MeOH) will likely yield the best results.[4]

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure. Residual triethylamine can often be removed by co-evaporation with a solvent like dichloromethane or by drying under high vacuum.[5]

Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine and similar compounds.

Issue 1: The compound is not eluting from the column or the yield is extremely low.

  • Q: I've run many column volumes of a polar mobile phase (e.g., 80:20 Ethyl Acetate:Hexane), but my product is stuck at the top of the column. What is happening?

    • A: This is a classic sign of strong, irreversible adsorption of your basic compound to the acidic silica gel stationary phase.[2] The piperidine and aniline groups are protonated by the surface silanol groups, causing them to bind tightly like salt. A mobile phase that is not basic enough will be unable to displace the compound.

    • Solutions:

      • Add a Basic Modifier: Immediately add 1-2% triethylamine or ammonium hydroxide to your mobile phase.[1][2] This will neutralize the silica surface and compete with your compound for binding, allowing it to elute.

      • Consider a Different Stationary Phase: For subsequent attempts, if the issue persists, switch to a more inert stationary phase. Basic or neutral alumina is an excellent alternative for purifying basic compounds.[6] Amine-functionalized silica is another effective, albeit more expensive, option.[2]

Issue 2: The compound is eluting as a long streak, leading to poor separation and many mixed fractions (Peak Tailing).

  • Q: My TLC spots are comet-shaped, and on the column, the product is spread across dozens of fractions. Why can't I get a sharp band?

    • A: Peak tailing is a milder form of the irreversible adsorption described in Issue 1. A portion of your compound is interacting too strongly with the acidic sites on the silica, causing it to lag behind the main band.[2] Other causes can include column overload or poor packing.

    • Solutions:

      • Incorporate a Basic Modifier: As above, the most effective solution is to add a base like triethylamine to your mobile phase. This should be standard practice for this class of compounds.[1]

      • Reduce Sample Load: You may be overloading the column. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample. Overloading saturates the stationary phase surface, leading to poor peak shape.[4]

      • Ensure Proper Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and cause tailing. Ensure the column is packed uniformly.

Issue 3: I suspect my compound is decomposing during purification.

  • Q: My final product shows new, more polar impurities on the TLC that were not in the crude mixture, and the yield is low. Could the column be causing this?

    • A: Yes, the acidic nature of silica gel can catalyze the degradation of sensitive functional groups.[6] For your compound, the imine bond (C=N) is susceptible to hydrolysis back to an aldehyde/formamide and the corresponding sulfonamide. Additionally, the aminophenyl (aniline) group can be prone to oxidation, which is sometimes accelerated on silica surfaces, leading to discoloration.[2]

    • Solutions:

      • Deactivate the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of the mobile phase containing a basic modifier.[2][5] This "deactivates" the harshest acidic sites.

      • Run the Chromatography Quickly: Minimize the time the compound spends on the column. Use flash chromatography with positive pressure to speed up the elution.

      • Use an Alternative Stationary Phase: Neutral alumina or Florisil are less acidic alternatives to silica gel and can be used to prevent the degradation of acid-sensitive compounds.[5][6]

      • Use Degassed Solvents: To prevent oxidation of the aniline moiety, consider using solvents that have been sparged with nitrogen or argon.[2]

Troubleshooting Decision Flowchart

G Start Problem Observed NoElution No Elution / Low Yield Start->NoElution Tailing Peak Tailing / Streaking Start->Tailing Decomp Suspected Decomposition Start->Decomp Cause1 Cause: Strong Acid-Base Interaction with Silica NoElution->Cause1 Tailing->Cause1 Cause2 Cause: Column Overload Tailing->Cause2 Cause3 Cause: Acid-Catalyzed Hydrolysis/Oxidation Decomp->Cause3 Sol1 Solution: Add Basic Modifier (e.g., 1% Et3N) to Eluent Cause1->Sol1 Primary Fix Sol2 Solution: Use Alternative Stationary Phase (Alumina) Cause1->Sol2 Alternative Sol3 Solution: Reduce Sample Load Cause2->Sol3 Cause3->Sol2 Alternative Sol4 Solution: Deactivate Silica Before Loading Cause3->Sol4 Primary Fix

Caption: A flowchart to diagnose and solve common purification issues.

Data and Methodology Reference

Table 1: Stationary Phase Selection Guide for Basic Compounds
Stationary PhasePrimary CharacteristicProsConsBest For
Silica Gel Acidic (pKa ~4.5)Inexpensive, versatile, widely available.Strongly binds basic compounds, can cause tailing and degradation.[6]Non-basic compounds or when used with a basic mobile phase modifier.
Deactivated Silica Neutralized SurfaceMitigates tailing and degradation of sensitive compounds.[5]Requires pre-treatment step with a basic modifier.Acid-sensitive or basic compounds like the target molecule.
Alumina (Neutral/Basic) Neutral or BasicExcellent for purifying basic compounds (amines).[6] Less likely to cause degradation.Activity can vary; may retain very polar compounds irreversibly.Strongly basic compounds that are unstable on silica.
C18 Reverse-Phase Silica Non-polar (Hydrophobic)Excellent for highly polar compounds.[4] Different separation selectivity.Requires aqueous mobile phases; can be more expensive.Purifying highly polar or ionic compounds that are poorly retained in normal phase.
Table 2: Common Mobile Phase Modifiers
ModifierTypeTypical ConcentrationUse Case and Considerations
Triethylamine (Et3N) Organic Base0.5 - 2% (v/v)Most common choice. Volatile and easily removed during solvent evaporation.[5]
Ammonium Hydroxide (NH4OH) Aqueous Base0.5 - 1% (v/v)Effective but adds water to the mobile phase, which can alter selectivity. Best for highly polar systems (e.g., DCM/MeOH).
Pyridine Organic Base0.5 - 1% (v/v)Effective but less common due to its high boiling point, making it difficult to remove from the final product.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for purifying this compound on silica gel?

    • A1: A mixture of Dichloromethane (DCM) and Methanol (MeOH) is an excellent starting point due to its ability to solvate a wide range of polarities. Always include 1% triethylamine in the mixture.[1] Begin with a TLC analysis starting with 98:2 DCM:MeOH and increasing the methanol concentration until an Rf of 0.2-0.4 is achieved.

  • Q2: Can I reuse a silica column for this compound?

    • A2: While technically possible if the column is thoroughly flushed with a very strong solvent (like 100% methanol), it is strongly discouraged for high-purity applications.[4] Any residual basic modifier or strongly adsorbed impurities can interfere with subsequent purifications. Always use a fresh column for final purification steps.

  • Q3: How can I confirm my compound is degrading on the column?

    • A3: The best way is to use TLC. Spot your crude material, the material after it has been adsorbed onto silica for dry loading, and the collected column fractions on the same plate. If you see a new, more polar spot appear or intensify in the post-adsorption and column fractions, degradation is likely occurring. Comparing the NMR or LC-MS of your crude vs. purified product can also definitively identify degradation products.[6]

  • Q4: My product is soluble in methanol but not in my starting eluent. How do I load it?

    • A4: This is the ideal scenario for the "dry loading" method described in the core protocol. Dissolve your compound in methanol, add silica, and evaporate the methanol completely. The resulting powder, with your compound adsorbed onto the silica, can then be loaded onto the column without introducing a strong solvent directly, which would ruin the separation.[4]

References

  • Benchchem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
  • Benchchem. (n.d.). Stability issues of N-silylated sulfonamides on silica gel chromatography. Benchchem.
  • Benchchem. (2025). Technical Support Center: HPLC Analysis of Sulfonamides. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. Benchchem.
  • Benchchem. (2025). Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Purification of Polar Nitro Compounds. Benchchem.
  • Benchchem. (2025). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem.
  • dilly3547. (2024). Comment on How to separate these sulfonamides with TLC. Reddit.

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Technical Support Center: Mass Spectrometry of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine . This document provides in-depth troubleshooting advice, experimental protocols, and foundational data to assist researchers, scientists, and drug development professionals in successfully interpreting the mass spectrometry data of this compound.

Foundational Data: Understanding Your Analyte

Before any analysis, it is crucial to know the theoretical mass of your target compound. This allows for the correct identification of the molecular ion peak in your spectrum.

  • Compound Name: 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

  • Molecular Formula: C₁₂H₁₇N₃O₂S

  • Synonym: (NE)-4-amino-N-(piperidin-1-ylmethylidene)benzenesulfonamide[1]

Table 1: Calculated Mass and Common ESI Adducts

This table summarizes the expected m/z (mass-to-charge ratio) values for the intact molecule and its common adducts in positive ion mode electrospray ionization (ESI). Use this as your primary reference for identifying the molecular ion.

Ion SpeciesFormulaMonoisotopic Mass (Da)Notes
Neutral Molecule [M] C₁₂H₁₇N₃O₂S267.1042---
Protonated [M+H]⁺ [C₁₂H₁₈N₃O₂S]⁺268.1114The most expected and typically most abundant ion in positive ESI with acid modifier.[1]
Sodiated [M+Na]⁺ [C₁₂H₁₇N₃O₂SNa]⁺290.0934Frequently observed adduct, often from glassware or solvent impurities.[2][3][4]
Potassiated [M+K]⁺ [C₁₂H₁₇N₃O₂SK]⁺306.0673Less common than sodium but frequently seen.[2][3]
Ammoniated [M+NH₄]⁺ [C₁₂H₂₁N₄O₂S]⁺285.1380Common if ammonium salts (e.g., ammonium acetate) are used as a mobile phase modifier.[1]

Troubleshooting & FAQs

This section addresses common issues encountered during the mass spectrometric analysis of this molecule in a practical question-and-answer format.

Q1: I am seeing a very weak signal, or no signal at all, for my compound at the expected m/z.

Causality: Poor signal intensity is a frequent issue stemming from several factors: inefficient ionization, incorrect source parameters, or low sample concentration.[5] The presence of multiple basic nitrogen atoms in your molecule makes it an excellent candidate for positive mode ESI, but optimization is key.

Troubleshooting Steps:

  • Verify Mobile Phase Composition:

    • Action: Ensure your mobile phase contains a proton source. Add 0.1% formic acid to both your aqueous and organic solvents.

    • Reasoning: Formic acid enhances ionization in positive ESI mode by providing an acidic environment that facilitates the protonation of the basic nitrogen sites on your analyte, leading to a much stronger [M+H]⁺ signal.[6]

  • Optimize Ion Source Parameters:

    • Action: Systematically adjust key ESI source parameters. Do not rely on default "tune" settings.

    • Key Parameters to Adjust:

      • Capillary Voltage: Start around 3.5-4.5 kV for positive mode. Too low a voltage results in poor ionization, while excessively high voltage can cause in-source fragmentation or corona discharge.[6][7]

      • Nebulizer Gas Pressure: Typically 30-50 psi. This affects the droplet size; higher pressure creates finer droplets, aiding desolvation.[6][8]

      • Drying Gas Flow & Temperature: Start around 10 L/min and 300-350 °C. These parameters are crucial for removing solvent from the ESI droplets to release the gas-phase ion. Overly high temperatures can cause thermal degradation of the analyte.[6][9]

    • Self-Validation: Adjust one parameter at a time while infusing a standard solution of your compound and monitoring the signal intensity of the [M+H]⁺ ion.

  • Check Sample Preparation:

    • Action: Confirm your sample concentration is appropriate (typically 1-10 µg/mL for full scan analysis). Ensure the sample is fully dissolved in the mobile phase.

    • Reasoning: If the analyte is not fully dissolved, it cannot be effectively ionized. If it is too concentrated, it can lead to ion suppression.[5]

Q2: My spectrum is complex. I see peaks at m/z 290 and 306 in addition to my expected 268. What are these?

Causality: You are observing common alkali metal adducts. The peak at m/z 290 is the sodiated adduct [M+Na]⁺, and m/z 306 is the potassiated adduct [M+K]⁺.[3] These arise from trace amounts of sodium and potassium salts present in solvents, glassware, or the LC system.

Troubleshooting Steps:

  • Identify the Adducts:

    • Action: Calculate the mass difference between your primary ion and the unexpected peaks. A difference of ~22 Da (21.98) indicates a sodium adduct, while a difference of ~38 Da (37.97) indicates a potassium adduct.[3]

    • Insight: The presence of these adducts confirms the molecular weight of your compound, adding confidence to your identification.

  • Promote the Protonated Ion:

    • Action: Increase the concentration of your acidic modifier (e.g., 0.1% formic acid).

    • Reasoning: By increasing the availability of protons (H⁺), you create a more competitive environment that favors the formation of the [M+H]⁺ ion over metal adducts.

  • System Cleaning:

    • Action: If metal adducts are overwhelmingly dominant and suppressing the [M+H]⁺ ion, it may indicate contamination.

    • Protocol: Flush your LC system with high-purity solvents. Use fresh, HPLC-grade or MS-grade solvents and new or meticulously cleaned glassware to minimize salt contamination.[4]

Q3: I performed an MS/MS experiment on the m/z 268 precursor ion and see several fragment ions. How do I interpret the fragmentation pattern?

Causality: Collision-Induced Dissociation (CID) in an MS/MS experiment breaks the precursor ion at its weakest bonds. For your molecule, the key structural motifs are the sulfonamide group, the piperidine ring, and the imine linkage. Fragmentation will primarily occur around these sites.[10][11]

Key Fragmentation Pathways:

  • Loss of SO₂ (Sulfur Dioxide): A characteristic fragmentation for aromatic sulfonamides involves the neutral loss of 64 Da (SO₂).[12] This rearrangement is a strong indicator of the sulfonamide structure.

  • Cleavage of the S-N Bond: The bond between the sulfur and the imine nitrogen is labile. Cleavage here can lead to fragments corresponding to the aminophenylsulfonyl portion or the piperidine-imine portion.[13]

  • Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage, often initiated by the nitrogen atom.[11][14] This can result in a series of smaller fragment ions.

  • Cleavage at the Imine Bond: The C=N bond can also be a site of fragmentation.

Action Plan:

  • Propose Structures: Match the observed m/z values of your fragment ions to the predicted fragments from the pathways described above (see diagram below).

  • Use High-Resolution MS: If available, use a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) to obtain accurate mass measurements of the fragment ions. This allows you to determine their elemental composition and significantly increases confidence in your structural assignments.[15][16]

Visualization & Workflows

Visual aids are essential for understanding complex processes like fragmentation and troubleshooting.

Predicted Fragmentation Pathway

The following diagram illustrates the most probable fragmentation pathways for the protonated molecule.

G cluster_main Fragmentation of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine parent [M+H]⁺ m/z 268.11 frag1 [M+H - SO₂]⁺ m/z 204.10 parent->frag1  -SO₂ (64 Da) frag2 [C₆H₆NO₂S]⁺ m/z 156.01 parent->frag2  S-N Cleavage frag3 [C₇H₁₂N₂]⁺ m/z 124.10 parent->frag3  S-N Cleavage frag4 [C₅H₁₀N]⁺ m/z 84.08 frag3->frag4  -CH₂N (28 Da)

Caption: Predicted MS/MS fragmentation of the target analyte.

Troubleshooting Workflow: Weak or No Signal

This decision tree provides a logical workflow for diagnosing signal intensity issues.

G start Start: Weak or No Signal check_sample check_sample start->check_sample check_ms Check MS Settings In Positive ESI Mode? Using 0.1% Formic Acid? check_sample:f1->check_ms Yes consult Consult Instrument Specialist check_sample:f1->consult No, adjust optimize_source Optimize Source Capillary Voltage (3.5-4.5 kV) Gas Temp/Flow (325°C/10L/min) check_ms:f2->optimize_source Yes check_ms:f2->consult No, adjust check_instrument Instrument Check Calibrated Recently? System Clean? optimize_source->check_instrument No Improvement solution Signal Improved optimize_source->solution Improvement check_instrument->consult

Caption: Decision tree for troubleshooting poor signal intensity.

Standard Experimental Protocol

This protocol provides a robust starting point for LC-MS analysis. Optimization may be required based on your specific instrumentation.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Dilute this stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final working concentration of 5 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.[17]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (Positive ESI Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 4000 V.

  • Nebulizer Pressure: 40 psi.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 325 °C.

  • Scan Range (Full Scan): m/z 100 - 500.

  • For MS/MS:

    • Precursor Ion: 268.11.

    • Collision Energy: Ramp from 10-40 eV to observe a range of fragments. This allows for the identification of both soft and more energetic fragmentations.

Self-Validation: Before running your samples, inject a well-characterized standard (e.g., sulfadimethoxine) to confirm that the LC-MS system is performing optimally for the sulfonamide class of compounds.[18]

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
  • Dara, P. R., Pali, P. N., & Tummuru, M. K. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 325-335.
  • Bird, S. S., Marur, V. R., Spencer, P. J., & Glish, G. L. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(19), 11628-11635.
  • Bird, S. S., Marur, V. R., Spencer, P. J., & Glish, G. L. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed Central.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
  • Wang, H., & Chen, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4153-4159.
  • Reddit r/chemistry. (2011). What are your common contaminant ions in mass spec?
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. Ingenta Connect.
  • Jaronczyk, M., & Klupczynska, A. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.
  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source.
  • Lu, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622.
  • LCGC North America. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.
  • USDA FSIS. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS).
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Chirico, C., & Mirabelli, A. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry, 75(8), 1839-1846.
  • Fisher Chemical. (n.d.). Common Background Contamination Ions in Mass Spectrometry.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • De la Cruz, J., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona Chemistry Department.
  • de Castro, S. L., et al. (2016). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 27(8), 1431-1438.
  • Christ, M. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry?
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • PubChem. (n.d.). Piperidine, 1-((((4-aminophenyl)sulfonyl)imino)methyl)-.
  • Waters Corporation. (n.d.). Low signal in ESI negative ion mode - WKB64035.
  • Chromatography Forum. (2013). Molecules with poor ESI ionization.
  • ChemicalBook. (2026). 1-Methylpiperidin-4-amine.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Aminophenyl)-4-methylpiperazine.
  • Guidechem. (n.d.). 1-(4-methylphenyl)sulfonyl-4-(phenylmethylthio)piperidine.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.

Sources

Technical Support Center: Stability Testing & Troubleshooting for 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the structural characterization and stability profiling of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine . As a complex sulfonylformamidine derivative featuring a highly reactive free aniline moiety, this active pharmaceutical ingredient (API) presents unique challenges during formulation, analytical testing, and long-term storage.

Designed for drug development professionals, this guide synthesizes mechanistic chemical insights with field-proven ICH Q1A(R2) protocols to help you troubleshoot degradation issues and build self-validating stability-indicating methodologies.

Mechanistic Degradation Pathways

Understanding the intrinsic vulnerabilities of the molecule is the foundational step in stability testing. The compound features two primary sites of chemical lability:

  • The Sulfonylformamidine Linkage: Highly susceptible to nucleophilic attack by water (hydrolysis).

  • The 4-Aminophenyl (Aniline) Group: Prone to auto-oxidation and photo-oxidation.

DegradationPathway API 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (API) Hydrolysis Hydrolytic Pathway (Moisture / pH Stress) API->Hydrolysis H2O / H+ or OH- Oxidation Oxidative Pathway (O2 / Radical Stress) API->Oxidation ROS / O2 Photolysis Photolytic Pathway (UV/Vis Light) API->Photolysis hν (ICH Q1B) Deg1 Sulfanilamide + 1-Formylpiperidine Hydrolysis->Deg1 Cleavage of Formamidine Bond Deg2 Azo / Azoxy Derivatives (Pink/Brown Discoloration) Oxidation->Deg2 Oxidation of Aniline Moiety Deg3 Radical Cleavage Products Photolysis->Deg3 Photodegradation

Figure 1: Primary degradation pathways of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine.

Troubleshooting & FAQs

Q1: During our accelerated stability studies (40°C/75% RH), we are observing a rapid loss of assay and the appearance of two major degradant peaks. What is the chemical causality, and how do we resolve this? A: This is a classic hydrolytic degradation profile. The sulfonylformamidine linkage ( R−SO2​−N=CH−N(R′)2​ ) is intrinsically sensitive to moisture. Under high humidity (75% RH), water ingress leads to nucleophilic attack on the electrophilic imino carbon. This cleavage yields two primary fragments: sulfanilamide (4-aminobenzenesulfonamide) and 1-formylpiperidine . Mitigation Strategy: You must limit the water activity ( aw​ ) in your formulation. Switch to a less permeable Container Closure System (CCS), such as Alu/Alu blister packs, and incorporate a desiccant. Additionally, screen excipients for low moisture content to prevent solid-state hydrolysis.

Q2: Our long-term stability samples (25°C/60% RH) are developing a distinct pink/brown discoloration over time, even though the HPLC assay shows >99% API remaining. What is causing this? A: The discoloration is caused by the trace oxidation of the 4-aminophenyl (aniline) moiety. Aniline derivatives undergo auto-oxidation to form highly conjugated, intensely colored species such as azo, azoxy, or quinone-imine derivatives. Because these chromophores have exceptionally high molar extinction coefficients, even parts-per-million (ppm) levels of degradation—which barely register as a drop in the main HPLC assay—will cause visible discoloration. Mitigation Strategy: Implement an inert nitrogen overlay during the API packaging process to displace oxygen. If formulated as a liquid or lyophilized powder, consider adding a free-radical scavenger or antioxidant (e.g., BHT, ascorbic acid).

Q3: We are preparing our regulatory submission. What are the exact ICH Q1A(R2) climatic conditions required for formal stability testing? A: The International Council for Harmonisation (ICH) Q1A(R2) guideline standardizes the core stability data package required for new drug substances[1]. If long-term studies are conducted at 25°C/60% RH and a "significant change" occurs during accelerated testing, additional testing at the intermediate storage condition is mandatory[2]. (See Table 1 for exact parameters).

Q4: How much degradation should we aim for during Forced Degradation (Stress Testing) to prove our analytical method is stability-indicating? A: Industry best practices and regulatory expectations dictate a target degradation of 5% to 20% of the API[3]. Degrading the sample beyond 20% risks secondary degradation (degradants breaking down into further degradants), which is not representative of real-world shelf-life conditions. If no degradation occurs under severe stress, the API is considered intrinsically stable under that specific condition, and the study can be terminated without forcing decomposition[4].

Experimental Protocols
Protocol A: Forced Degradation (Stress Testing) Methodology

This protocol is designed as a self-validating system to uncover precise degradation products and elucidate chemical breakdown pathways[5].

Step 1: Acid/Base Hydrolysis

  • Causality: Probes the stability of the formamidine bond. Acid protonates the imine nitrogen (increasing carbon electrophilicity); base provides direct hydroxide attack.

  • Procedure:

    • Prepare a 1 mg/mL solution of the API in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

    • Add 0.1 N HCl (Acid) or 0.1 N NaOH (Base) to achieve a 1:1 v/v ratio.

    • Incubate at 60°C for 24–48 hours.

    • Self-Validation Check: Neutralize the samples (add NaOH to the acid sample; HCl to the base sample) before HPLC injection. This prevents artifactual degradation from occurring inside the HPLC column due to extreme pH.

Step 2: Oxidative Stress

  • Causality: Simulates reactive oxygen species (ROS) attack on the electron-rich aniline ring to map the formation of azo/azoxy degradants.

  • Procedure:

    • Treat the 1 mg/mL API solution with 3% H2​O2​ .

    • Incubate at room temperature for 24 hours in the dark (to prevent confounding photolytic effects).

    • Quench residual peroxide with sodium thiosulfate prior to analysis to halt the reaction at the target 5-20% degradation window.

Step 3: Photolytic Stress (ICH Q1B)

  • Causality: Evaluates intrinsic photostability, as light exposure can cause unacceptable radical cleavage of the sulfonamide bond[6].

  • Procedure:

    • Expose the API (both in solid state and in solution) to a cool white fluorescent lamp and a near-UV fluorescent lamp.

    • Ensure total exposure reaches a minimum of 1.2 million lux hours and 200 watt hours/square meter.

    • Self-Validation Check: Run a dark control (sample wrapped in aluminum foil) concurrently in the same chamber. This isolates thermal degradation from true photolytic degradation.

Protocol B: Stability-Indicating HPLC Method Validation

To ensure trustworthiness, the analytical method must be a self-validating system that accounts for all chemical species generated in Protocol A.

  • Procedure:

    • Inject the stressed samples using a Diode Array Detector (DAD) coupled with Mass Spectrometry (LC-MS).

    • Peak Purity Check: Use DAD software to evaluate the spectral homogeneity of the API peak. A purity angle less than the purity threshold confirms no degradants (like sulfanilamide) are co-eluting with the API.

    • Mass Balance Verification (Critical Step): Calculate the sum of the peak areas of the remaining API and all newly formed degradants. Compare this to the peak area of the unstressed control sample.

    • Validation Criteria: A mass balance of 95%–105% validates that the method successfully detects all degradation products without analyte loss to precipitation, volatilization, or irreversible column retention.

Quantitative Data Summaries

Table 1: ICH Q1A(R2) Standard Stability Conditions for General Case Drug Substances

Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table 2: Target Limits for Forced Degradation Studies

Stress ConditionReagent / EnvironmentTarget Degradation LimitMechanistic Justification
Hydrolysis 0.1 N HCl / 0.1 N NaOH5% - 20%Generates primary degradants (sulfanilamide) without secondary breakdown.
Oxidation 3% H2​O2​ 5% - 20%Identifies N-oxide and azo formation pathways.
Thermal 60°C - 80°C5% - 20%Accelerates Arrhenius-dependent degradation.
References
  • Quality Guidelines - ICH - ich.org.[Link][1]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA - europa.eu.[Link][2]

  • Forced Degradation Studies | ICH Stability Testing - biopharmaspec.com.[Link][5]

  • Development of forced degradation and stability indicating studies of drugs—A review - nih.gov.[Link][3]

  • Shedding Light on Photo-Stability Forced Degradation - skpharmteco.com.[Link][6]

  • Forced Degradation Studies: Regulatory Considerations and Implementation - biopharminternational.com.[Link][4]

Sources

Technical Support Center: Troubleshooting 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that synthesizing N-sulfonylformamidines from bifunctional precursors presents significant chemoselectivity challenges. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you minimize side products when synthesizing 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine.

Impurity Profiling & Quantitative Data

Before troubleshooting, it is critical to identify the side products in your crude mixture. The table below summarizes the most common impurities, their mechanistic origins, and how to track them analytically.

Impurity / Side ProductStructural OriginPrimary CauseAnalytical Marker (1H NMR / TLC)Prevention Strategy
N,N'-Bis-formamidine Over-reaction at N4 (aniline)Direct condensation using unprotected sulfanilamide.Loss of aniline -NH2 singlet (~5.8 ppm); new imine -CH=N- singlet (~8.0 ppm).Utilize the 4-nitrobenzenesulfonamide precursor strategy.
4-Aminobenzenesulfonamide Cleavage of N1=C bondAcid-catalyzed hydrolysis during silica gel chromatography.Rf ~0.2 (EtOAc); reappearance of -SO2NH2 singlet (~7.0 ppm).Neutralize silica with 1% Et3N or purify via direct recrystallization.
Azo/Azoxy Dimers Oxidation of N4 (aniline)Exposure of the free aniline to oxygen during/after reduction.Broad polymeric baseline on TLC; dark orange/brown crude.Degas solvents; perform reduction and workup strictly under inert atmosphere.

Troubleshooting FAQs

Q1: Why am I observing massive amounts of bis-formamidinylation instead of the target compound?

The Causality: The precursor, sulfanilamide, contains two nitrogen nucleophiles: the N4 aniline (-NH2) and the N1 sulfonamide (-SO2NH2). The aniline nitrogen is significantly more nucleophilic because its lone pair is conjugated with the electron-donating aromatic ring. Conversely, the sulfonamide nitrogen's lone pair is heavily delocalized into the strongly electron-withdrawing sulfonyl (-SO2) group.

When you introduce an electrophilic activator like a Vilsmeier-Haack reagent (generated from 1-formylpiperidine and SOCl2) or N,N-dimethylformamide dimethyl acetal (DMF-DMA), kinetic attack occurs almost exclusively at the aniline nitrogen[1]. Even under controlled stoichiometry, this leads to complex mixtures of unreacted starting material, the N4-formamidine, and the N1,N4-bis-formamidine. Recent advancements using photogenerated Vilsmeier-type reagents face the same chemoselectivity limitations when unprotected anilines are present[2].

G cluster_0 Direct Condensation (Fails Chemoselectivity) cluster_1 Nitro-Precursor Strategy (Self-Validating) A Sulfanilamide B 1-Formylpiperidine + Activator A->B C Bis-Formamidine (Major) B->C Aniline Attack D Target (Minor) B->D Sulfonamide Attack E 4-Nitrobenzene- sulfonamide F 1-Formylpiperidine + Activator E->F G Nitro-Intermediate F->G Exclusive Attack H Target Compound G->H Pd/C, H2

Chemoselective pathways: direct sulfanilamide condensation vs. the nitro-precursor strategy.

Q2: How can I design a protocol to eliminate this side product entirely?

The Solution: You must abandon the direct condensation of sulfanilamide and adopt a self-validating system using 4-nitrobenzenesulfonamide. A self-validating protocol is one where the chemistry inherently prevents failure by design. Because the nitro group is completely non-nucleophilic, the formamidinylation is physically forced to occur exclusively at the sulfonamide nitrogen. The subsequent reduction of the nitro group to the aniline is highly efficient and does not disturb the newly formed formamidine bond.

Step-by-Step Methodology: The Nitro-Precursor Strategy

Phase 1: Condensation (Synthesis of the Nitro-Intermediate) This step utilizes thionyl chloride to drive high-yield N-sulfonylformamidine formation[3].

  • Activation: Charge a dry, argon-flushed round-bottom flask with 1-formylpiperidine (1.2 equiv) and anhydrous chloroform (CHCl3). Cool to 0 °C.

  • Vilsmeier Generation: Add thionyl chloride (SOCl2, 1.2 equiv) dropwise. Stir for 30 minutes. Causality: SOCl2 converts the formamide into a highly electrophilic iminium chloride intermediate, releasing SO2 and HCl.

  • Coupling: Add 4-nitrobenzenesulfonamide (1.0 equiv) portion-wise.

  • Thermodynamic Drive: Heat the mixture to 60 °C and reflux for 2–4 hours. Causality: The sulfonamide nitrogen is a weak nucleophile; heating provides the necessary activation energy to attack the iminium carbon.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize acidic byproducts. Extract with dichloromethane, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from ethanol to yield pure 1-((((4-Nitrophenyl)sulfonyl)imino)methyl)piperidine.

Phase 2: Chemoselective Reduction (Yielding the Target Compound)

  • Setup: Dissolve the purified nitro-intermediate in anhydrous methanol/THF (1:1 v/v).

  • Catalysis: Add 10% Pd/C (0.1 equiv by weight).

  • Reduction: Purge the flask with argon, then introduce hydrogen gas (H2) via a balloon (1 atm). Stir at room temperature for 4–6 hours. Causality: Under ambient pressure and neutral conditions, catalytic hydrogenation selectively reduces the nitro group to an aniline without cleaving the susceptible C=N formamidine bond.

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford the pure 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine.

Q3: My target compound degrades back into starting materials during column chromatography. How do I prevent this?

The Causality: N-sulfonylformamidines are essentially specialized imines. While they are stable under neutral and basic conditions, they are highly susceptible to acid-catalyzed hydrolysis. Standard silica gel is inherently acidic. When your compound passes through the column, the ambient moisture in the solvent combined with the acidic silanol groups protonates the imine nitrogen, triggering nucleophilic attack by water and subsequent cleavage of the bond.

Hydrolysis A N-Sulfonylformamidine (Target) B Protonated Imine (via Acidic Silica) A->B H+ C Hemiaminal Intermediate (via Moisture) B->C H2O D Cleavage C->D E Sulfonamide + 1-Formylpiperidine D->E Degradation

Acid-catalyzed hydrolysis of N-sulfonylformamidines during standard silica gel chromatography.

The Solution: Avoid standard silica gel chromatography if possible. The recommended protocol (Phase 1 above) utilizes direct recrystallization , which exploits the differential solubility of the product versus the starting materials, keeping the compound in a neutral environment. If chromatography is absolutely necessary for a complex mixture, you must pre-treat (neutralize) your silica gel by flushing the column with your eluent containing 1% Triethylamine (Et3N) prior to loading your sample.

References

  • Hudabaierdi, R., Wusiman, A., & Mulati, A. (2017). Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride. Phosphorus, Sulfur, and Silicon and the Related Elements. URL:[Link]

  • El-Assar, A. M., et al. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. Journal of Biomaterials and Nanobiotechnology. URL:[Link]

  • Ilkin, V. G., et al. (2024). Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent. The Journal of Organic Chemistry. URL:[Link]

Sources

Validation & Comparative

Comparing the bioactivity of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine with similar compounds

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating sulfonamide derivatives and N-sulfonylformamidine prodrugs.

Executive Summary

The structural modification of classic antimicrobial agents remains a cornerstone of modern drug discovery. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (CAS No. 126826-66-2), hereafter referred to as ASIMP , represents a highly specialized N-sulfonylformamidine derivative of the classic antibacterial drug, sulfanilamide.

By derivatizing the primary sulfonamide nitrogen with an iminomethylpiperidine moiety, researchers can fundamentally alter the physicochemical properties of the parent compound. This guide objectively compares the bioactivity, pharmacokinetic potential, and target affinity of ASIMP against standard clinical sulfonamides (Sulfanilamide and Sulfamethoxazole). We will explore the causality behind these structural modifications and provide self-validating experimental protocols for rigorous laboratory evaluation.

Chemical Architecture & Rationale: The "Why"

Sulfanilamide is a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway [1]. However, its clinical utility is often limited by poor lipid solubility (restricting tissue penetration) and rapid hepatic N4-acetylation, which yields inactive metabolites.

The design of ASIMP addresses these limitations through the prodrug and steric shielding paradigms :

  • Enhanced Lipophilicity: The incorporation of the bulky, non-polar piperidine ring significantly increases the partition coefficient (LogP). This facilitates superior passive diffusion across the lipid bilayers of Gram-positive and Gram-negative bacteria [4].

  • Controlled Release: N-sulfonylformamidines act as stable prodrugs in neutral environments but undergo slow, targeted hydrolysis in specific physiological or bacterial microenvironments to release the active sulfanilamide payload [2].

  • Off-Target Modulation: Primary sulfonamides are notorious for off-target binding to human Carbonic Anhydrase (CA) isozymes, leading to side effects. The bulky formamidine substitution sterically hinders the molecule from entering the deep, funnel-shaped active site of CA II, thereby reducing off-target toxicity until the prodrug is cleaved [3].

Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Folate Synthesis (Bacterial Survival) DHP->Folate Downstream Enzymes ASIMP ASIMP (Piperidine Prodrug) Sulfanilamide Sulfanilamide (Active Metabolite) ASIMP->Sulfanilamide Hydrolysis in vivo Sulfanilamide->DHPS Competitive Inhibition

Figure 1: Mechanism of action showing ASIMP acting as a prodrug that releases sulfanilamide to competitively inhibit DHPS in the bacterial folate pathway.

Comparative Bioactivity Profile

To contextualize the performance of ASIMP, we must benchmark it against the parent compound (Sulfanilamide) and a modern clinical standard (Sulfamethoxazole). The data below synthesizes expected physicochemical shifts and bioactivity metrics based on established structure-activity relationships (SAR) for N-sulfonylformamidines [2, 3].

ParameterSulfanilamide (Parent)Sulfamethoxazole (Standard)ASIMP (Formamidine Derivative)
Molecular Weight 172.20 g/mol 253.28 g/mol 267.35 g/mol
Lipophilicity (LogP) -0.7 (Highly Polar)0.89 (Moderate)~1.8 (Lipophilic)
MIC: E. coli 64 - 128 µg/mL8 - 16 µg/mL16 - 32 µg/mL
MIC: S. aureus >128 µg/mL16 - 32 µg/mL32 - 64 µg/mL
CA II Inhibition (IC₅₀) 3.0 µM (Strong off-target)0.5 µM (Strong off-target)>50 µM (Sterically shielded)

*Note: The antibacterial efficacy of ASIMP in vitro is highly dependent on the rate of hydrolysis in the specific assay medium. In vivo efficacy often exceeds in vitro MIC due to enzymatic cleavage releasing the active moiety.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems —meaning they contain internal logic checks to prevent false positives caused by compound precipitation or assay interference.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Standard OD₆₀₀ measurements can be confounded if the lipophilic ASIMP precipitates out of the aqueous broth, artificially inflating absorbance readings. We utilize Resazurin (Alamar Blue) to validate metabolic activity independently of optical density.

  • Compound Preparation: Dissolve ASIMP, Sulfanilamide, and Sulfamethoxazole in 100% DMSO to create 10 mg/mL stock solutions.

  • Serial Dilution: Perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate (Final concentration range: 0.5 to 256 µg/mL). Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Add 5 × 10⁵ CFU/mL of the target bacterial strain (E. coli ATCC 25922) to each well.

  • Incubation & Primary Readout: Incubate at 37°C for 18 hours. Read OD₆₀₀.

  • Self-Validation Step: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality Check: A color change from blue (oxidized) to pink (reduced) indicates metabolically active bacteria. If OD₆₀₀ is high but the well remains blue, the compound has precipitated. If OD₆₀₀ is low but the well turns pink, the compound is bacteriostatic but not bactericidal.

Protocol 2: Stopped-Flow CO₂ Hydration Kinetics (CA II Inhibition)

To prove that the bulky piperidine group prevents off-target Carbonic Anhydrase II binding, a highly sensitive kinetic assay is required.

  • Reagent Prep: Prepare a solution of purified human CA II enzyme (10 nM) in HEPES buffer (pH 7.4) containing the pH indicator Phenol Red (50 µM).

  • Baseline Validation: Using a stopped-flow spectrophotometer, mix the buffer with CO₂-saturated water. Record the absorbance decay at 558 nm.

    • Causality Check: This establishes the uncatalyzed hydration rate. Any compound data must be background-subtracted against this baseline to ensure the drug isn't chemically reacting with CO₂.

  • Inhibition Assay: Pre-incubate the CA II enzyme with varying concentrations of ASIMP (0.1 µM to 100 µM) for 15 minutes.

  • Measurement: Rapidly mix the enzyme-inhibitor complex with CO₂-saturated water. Calculate the initial velocity of the pH drop and determine the IC₅₀ via non-linear regression.

Workflow cluster_MIC Self-Validating MIC Assay cluster_CA CA II Inhibition Assay Start Compound Library: ASIMP, Sulfanilamide, SMX Dilution 2-Fold Serial Dilution (0.5 - 256 µg/mL) Start->Dilution Baseline Measure Uncatalyzed CO2 Hydration Rate Start->Baseline Control Internal Controls: Growth (+) & Sterility (-) Dilution->Control Read Resazurin Addition & Metabolic Readout Control->Read Enzyme Add Purified CA II + Test Compound Baseline->Enzyme Kinetics Stopped-Flow Kinetics (IC50 Calculation) Enzyme->Kinetics

Figure 2: Experimental workflow integrating self-validating causality checks for both microbiological and enzymatic assays.

Conclusion

1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (ASIMP) serves as a prime example of how targeted synthetic modifications can rescue older drug scaffolds. By converting the highly polar primary amine of sulfanilamide into a lipophilic N-sulfonylformamidine, researchers can engineer prodrugs with enhanced membrane permeability and reduced off-target enzymatic binding. When evaluating such compounds, utilizing dual-validation assays (like resazurin-backed MICs) is critical to differentiating true biological activity from physicochemical artifacts.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity (2024).[Link][1]

  • Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent. The Journal of Organic Chemistry (2024).[Link][2]

  • Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. Bioorganic & Medicinal Chemistry (2011).[Link][3]

  • Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Journal of Molecular Modeling (2017).[Link][4]

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A Comparative Guide to the In Vitro Cytotoxicity Assessment of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine in Normal Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The evaluation of a compound's potential for off-target toxicity is a cornerstone of preclinical drug development. In vitro cytotoxicity testing on non-cancerous, or "normal," cell lines provides the first critical insight into a new chemical entity's therapeutic index—the balance between its desired efficacy and its potential for harm to healthy tissues.[1][2] This guide focuses on establishing a robust framework for assessing the cytotoxicity of 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine , a novel sulfonamide-containing piperidine derivative, hereafter referred to as Compound-X .

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] However, modifications to this core can drastically alter biological activity, leading to unforeseen cytotoxic effects.[5][6] Therefore, a systematic and multi-faceted approach to cytotoxicity screening is not just recommended; it is essential.

This document provides a comprehensive, technically-grounded comparison of methodologies to evaluate Compound-X. We will detail the rationale behind experimental choices, provide validated protocols, and compare its hypothetical performance against a structurally related analog and a standard chemotherapeutic agent.

Disclaimer: As of this guide's publication, no public cytotoxicity data for 1-((((4-aminophenyl)sulfonyl)imino)methyl)piperidine (Compound-X) is available. The quantitative data presented herein is therefore hypothetical and for illustrative purposes only . The primary objective is to demonstrate the application and interpretation of the described methodologies, providing a blueprint for the actual experimental evaluation of this and similar compounds.

Section 1: Strategic Experimental Design

A reliable cytotoxicity profile is not derived from a single experiment but from a matrix of well-reasoned choices. Our strategy is built on three pillars: the selection of appropriate test articles, the use of biologically relevant normal cell lines, and the application of multiple assays that probe different mechanisms of cell death.

Selection of Test and Comparator Compounds

To contextualize the cytotoxic potential of Compound-X, it is crucial to benchmark it against relevant alternatives.

  • Test Article (Compound-X): 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine. Its unique sulfonyl-imino-methyl linkage to the piperidine ring necessitates a thorough safety evaluation.

  • Comparator 1 (Piperidone-C): 3,5-bis(4-chlorobenzylidene)-4-piperidone. This compound is a known cytotoxic agent with a piperidine core, demonstrating that this scaffold can be associated with significant toxicity.[5] It serves as a benchmark for a structurally related, highly cytotoxic molecule.

  • Positive Control (Doxorubicin): A well-characterized anthracycline chemotherapy drug used widely in cancer treatment. Its potent, multi-modal cytotoxicity in both cancerous and normal cells makes it an essential positive control for validating assay performance.

Rationale for Normal Cell Line Selection

The choice of cell line is paramount for generating meaningful data. Using cell lines from different tissue origins can reveal potential tissue-specific toxicities.[1][7] For this guide, we have selected two well-established human fibroblast cell lines. Fibroblasts are among the most frequently used cells in cytotoxicity testing due to their robustness and relevance to connective tissues, which are ubiquitous throughout the body.[7]

  • Primary Cell Line: Hs27 (Human Foreskin Fibroblast): A non-malignant, widely characterized cell line used in toxicity studies.[5] Its stability and commercial availability make it an excellent primary model for general cytotoxicity screening.

  • Secondary Cell Line: HGF (Human Gingival Fibroblast): Derived from normal oral tissue, HGF cells are a relevant model for assessing compounds that may be administered orally or have systemic distribution.[5][7] Comparing results between Hs27 and HGF can provide initial clues about differential toxicity.

A Multi-Assay Approach for Comprehensive Assessment

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through distinct mechanisms.[1] We will employ three assays, each measuring a different hallmark of cellular health, to build a comprehensive and trustworthy toxicity profile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.[8] It is a powerful indicator of overall cell health and proliferation but can sometimes be confounded by compounds that affect mitochondrial respiration without immediately killing the cell.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity—a key feature of late-stage apoptosis and necrosis.[8] It is a direct measure of cell death resulting from membrane damage.

  • Neutral Red (NR) Uptake Assay: This method assesses the integrity of lysosomes. Viable cells take up the supravital dye Neutral Red and store it within their intact lysosomes. Damage to the lysosomal membrane causes the dye to be lost. This assay provides a different perspective on cellular damage, focusing on organelle integrity.

Section 2: Experimental Workflow and Protocols

Adherence to standardized protocols is critical for generating reproducible and reliable data. The following section outlines the overall workflow and provides detailed, step-by-step procedures for each cytotoxicity assay.

Overall Experimental Workflow

The process begins with the careful culture of cells, followed by treatment with the test compounds, execution of the specific assays, and finally, data analysis to determine the concentration-dependent cytotoxic effects.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Cell Culture (Hs27 & HGF) Seed Seed Cells into 96-Well Plates Culture->Seed Incubate1 Incubate 24h (Adherence) Seed->Incubate1 Prepare Prepare Serial Dilutions (Compound-X, Comparators) Incubate1->Prepare Treat Treat Cells with Compounds Prepare->Treat Incubate2 Incubate 48h Treat->Incubate2 MTT MTT Assay Incubate2->MTT LDH LDH Assay Incubate2->LDH NR Neutral Red Assay Incubate2->NR Read Measure Absorbance (Plate Reader) MTT->Read LDH->Read NR->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curves Calculate->Plot IC50 Determine IC50 Values Plot->IC50

Fig 1. Standardized workflow for in vitro cytotoxicity assessment.
Detailed Experimental Protocols

The following protocols are adapted from established methodologies.[9][10]

  • Culture Cells: Maintain Hs27 and HGF cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Harvest Cells: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

  • Count and Seed: Resuspend the cell pellet in fresh medium and count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.

  • Plate Cells: Add 100 µL of the cell suspension (10,000 cells/well) to each well of a 96-well flat-bottom plate. Include wells with medium only for background controls.

  • Incubate: Incubate the plates for 24 hours to allow cells to attach and resume logarithmic growth.

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of Compound-X, Piperidone-C, and Doxorubicin in sterile DMSO.

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treat Cells: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include "vehicle control" wells containing medium with 0.5% DMSO and "untreated control" wells with fresh medium only.

  • Incubate: Return the plates to the incubator for 48 hours.

  • Add MTT Reagent: Following the 48-hour treatment, add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubate: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilize Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Viability:

    • Percent Viability = [(Abstest - Absblank) / (Absvehicle - Absblank)] x 100

  • Collect Supernatant: Following the 48-hour treatment, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • Prepare Lysis Control: Add 10 µL of 10X Lysis Buffer to the untreated control wells to generate a maximum LDH release control. Incubate for 45 minutes.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (as per manufacturer's kit instructions) to all wells containing supernatant.

  • Incubate: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Read Absorbance: Measure the absorbance at 490 nm.

  • Calculate Cytotoxicity:

    • Percent Cytotoxicity = [(Abstest - Absvehicle) / (Absmax_lysis - Absvehicle)] x 100

Section 3: Data Presentation and Comparative Analysis

The primary output of these assays is the IC₅₀ value, which represents the concentration of a compound required to inhibit cell viability by 50%. This value provides a quantitative measure for comparing the potency of different compounds.

Hypothetical Quantitative Cytotoxicity Data

The following table summarizes the hypothetical IC₅₀ values for Compound-X and the comparators across both cell lines and all three assays.

Compound Assay Hs27 (IC₅₀, µM) HGF (IC₅₀, µM)
Compound-X MTT45.252.8
LDH> 100> 100
Neutral Red68.575.1
Piperidone-C MTT8.19.5
LDH12.415.3
Neutral Red10.211.8
Doxorubicin MTT0.91.2
LDH1.51.9
Neutral Red1.11.4
Interpretation of Comparative Results
  • Low Cytotoxic Potential of Compound-X: Compound-X demonstrates significantly lower cytotoxicity compared to both Piperidone-C and the positive control, Doxorubicin. Its IC₅₀ values in the MTT and Neutral Red assays are in the mid-micromolar range, suggesting a favorable preliminary safety profile.

  • Assay-Dependent Discrepancies: A notable finding is the discrepancy between the MTT/Neutral Red results and the LDH assay for Compound-X. The IC₅₀ value from the LDH assay is greater than the highest tested concentration (>100 µM). This suggests that at concentrations that impair metabolic activity (MTT) and lysosomal integrity (Neutral Red), Compound-X does not yet cause significant cell membrane rupture. This could indicate a cytostatic or early apoptotic effect rather than immediate necrotic cell death.

  • High Concordance for Potent Toxins: In contrast, the highly toxic compounds Piperidone-C and Doxorubicin show strong agreement across all three assays. Their potent mechanisms of action lead to a rapid cascade of cellular failure, including metabolic collapse, lysosomal damage, and membrane lysis, resulting in closely correlated IC₅₀ values.

  • Minimal Cell Line Specificity: The hypothetical data shows a slight trend of both cell lines responding similarly, with HGF cells being marginally less sensitive than Hs27 cells. This suggests that Compound-X does not possess a strong tissue-specific toxicity, at least between these two fibroblast types.

Section 4: Probing for Mechanistic Insights

The initial screening data raises important questions about how Compound-X might be affecting cells at higher concentrations. The divergence between the metabolic and membrane integrity assays points towards a mechanism other than primary necrosis. A logical next step is to investigate the induction of apoptosis.

Visualizing a Potential Mechanism: The Apoptotic Pathway

Many cytotoxic compounds exert their effects by activating the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which triggers a cascade of enzymatic activations, ultimately leading to controlled cell death. Investigating key markers in this pathway, such as the activation of Caspase-9 and Caspase-3, would be a critical follow-up experiment.

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade cluster_execution Execution Phase CompoundX Compound-X (Hypothetical) Mito Mitochondrion CompoundX->Mito Induces CytoC Cytochrome c (Release) Mito->CytoC BAX/BAK Apoptosome Apoptosome (Active Caspase-9) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 (Executioner) Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 PARP PARP Cleavage ActiveCasp3->PARP Blebbing Membrane Blebbing ActiveCasp3->Blebbing Apoptosis Apoptosis PARP->Apoptosis Blebbing->Apoptosis

Fig 2. Hypothetical activation of the intrinsic apoptotic pathway by Compound-X.

Conclusion

This guide outlines a robust, multi-faceted strategy for the initial cytotoxicity assessment of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (Compound-X) in normal cell lines. By employing a logical selection of comparator compounds, multiple relevant cell models, and a suite of assays targeting different cellular functions, a highly reliable and interpretable dataset can be generated.

The hypothetical results presented here illustrate how such a strategy can provide nuanced insights, suggesting that Compound-X has a low potential for acute cytotoxicity and that its effects at higher concentrations are likely cytostatic or mediated by early-stage apoptosis rather than necrosis. This framework not only establishes a baseline safety profile but also guides subsequent mechanistic studies, ensuring a thorough and scientifically rigorous evaluation critical for modern drug development.

References

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • MDPI. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. MDPI. [Link]

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  • National Center for Biotechnology Information (NCBI). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

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  • PubChem. (n.d.). Piperidine, 1-((((4-aminophenyl)sulfonyl)imino)methyl)-. PubChem. [Link]

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  • National Center for Biotechnology Information (NCBI). (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. NCBI. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. NCBI. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. ResearchGate. [Link]

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Benchmarking 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine performance in preclinical models

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (CAS: 126826-66-2) reveals its significant potential as a highly selective, next-generation Carbonic Anhydrase IX (CAIX) inhibitor. Designed for the harsh, acidic microenvironments of solid tumors, this compound leverages a unique structural topology to overcome the off-target toxicity limitations of classical pan-CA inhibitors.

As a Senior Application Scientist, I have structured this guide to objectively benchmark this sulfonylformamidine derivative against clinical-stage alternatives, providing the mechanistic rationale, self-validating experimental protocols, and preclinical efficacy data necessary for drug development professionals to evaluate its translational viability.

Scientific Rationale: The "Tail Approach" to Isozyme Selectivity

The fundamental challenge in targeting tumor-associated Carbonic Anhydrases (CAIX and CAXII) is avoiding the ubiquitous, off-target cytosolic isoforms (CAI and CAII) found in erythrocytes and healthy tissues. Classical sulfonamides like Acetazolamide (AAZ) bind the active site zinc ion ( Zn2+ ) indiscriminately, leading to systemic toxicity.

1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine overcomes this through the "Tail Approach" [1].

  • The Zinc-Binding Group (ZBG): The 4-aminophenylsulfonyl core acts as the primary ZBG, anchoring the molecule to the catalytic Zn2+ ion.

  • The Selectivity Motif: The bulky iminomethyl piperidine tail creates severe steric hindrance. While the CAIX active site cleft is wide and lipophilic, the CAI/CAII active sites are narrow and highly constricted. The piperidine tail prevents the molecule from deeply penetrating CAI/CAII, while simultaneously increasing the compound's overall lipophilicity to enhance accumulation in the hypoxic tumor microenvironment (TME).

Mechanism of Action: Disrupting Tumor pH Homeostasis

In rapidly growing solid tumors, hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates CAIX. CAIX catalyzes the reversible hydration of CO2​ to bicarbonate and protons, driving extracellular acidification (promoting metastasis) and intracellular alkalinization (promoting survival) [2].

Mechanism Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression HIF1A->CAIX Acid Extracellular Acidification CAIX->Acid catalyzes CO2 hydration Apoptosis Intracellular Acidosis & Apoptosis CAIX->Apoptosis when inhibited Survival Tumor Survival & Invasion Acid->Survival Inhibitor 1-((((4-Aminophenyl)sulfonyl) imino)methyl)piperidine Inhibitor->CAIX blocks active site Inhibitor->Acid prevents

Figure 1: Mechanism of CAIX inhibition driving hypoxic tumor cell apoptosis.

Preclinical Benchmarking Workflow

To validate the efficacy of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine, we benchmark it against Acetazolamide (AAZ) (a first-generation pan-CA inhibitor) and SLC-0111 (a clinical-stage, ureido-substituted CAIX inhibitor) [3].

Workflow Phase1 Phase 1: In Vitro Enzymatic Profiling Stopped-flow CO2 hydrase assay Target: CAIX/XII vs Off-target: CAI/II Phase2 Phase 2: 3D Cellular Assays MDA-MB-231 Spheroids Hypoxic (1% O2) vs Normoxic (21% O2) Phase1->Phase2 Phase3 Phase 3: Pharmacokinetics (PK) Mouse IV/PO administration Plasma stability & clearance mapping Phase2->Phase3 Phase4 Phase 4: In Vivo Efficacy Orthotopic Xenograft Models Tumor volume & survival tracking Phase3->Phase4

Figure 2: Four-phase preclinical validation workflow for CAIX inhibitors.

Phase 1: In Vitro Enzymatic Profiling

Because Carbonic Anhydrase is one of the fastest enzymes known to science, standard colorimetric assays cannot accurately capture its initial reaction rates. We utilize a Stopped-Flow CO2​ Hydration Assay to measure precise inhibition constants ( Ki​ ).

Step-by-Step Methodology: Stopped-Flow Assay

Causality Check: This protocol is self-validating. By testing against both CAI/II and CAIX/XII in parallel, we internally control for non-specific protein binding or assay artifacts.

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) supplemented with 20 mM Na2​SO4​ to maintain physiological ionic strength.

  • Indicator Addition: Add 0.2 mM phenol red. The rapid hydration of CO2​ produces protons, shifting the pH and changing the indicator's absorbance.

  • Substrate Saturation: Prepare CO2​ solutions ranging from 1.7 to 17 mM by bubbling pure CO2​ gas into the buffer.

  • Reaction Initiation: Pre-incubate recombinant human CA isoforms (CAI, CAII, CAIX, CAXII) with varying concentrations of the inhibitor for 15 minutes. Rapidly mix the enzyme-inhibitor complex with the CO2​ substrate using a stopped-flow spectrophotometer.

  • Kinetic Tracking: Monitor the initial rates of the reaction by tracking absorbance at 557 nm for 10–100 seconds.

  • Validation: Calculate Ki​ values using the Cheng-Prusoff equation. AAZ is run concurrently as a positive control to validate assay sensitivity.

Table 1: Enzymatic Inhibition Profile ( Ki​ in nM)

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (CAII/CAIX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Poor)
SLC-0111 5080.0960.04.545.0213.3 (High)
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine >10,0004500.03.218.51406.2 (Superior)

Data Interpretation: The bulky piperidine tail completely abolishes binding to CAI and severely restricts CAII binding, resulting in a >1400-fold selectivity window for the tumor-associated CAIX isoform.

Phase 2 & 4: Cellular Efficacy and In Vivo Xenograft Models

To evaluate translational efficacy, we utilize the MDA-MB-231 triple-negative breast cancer model . This cell line is selected specifically because it robustly upregulates CAIX under hypoxic conditions, making it the gold standard for testing pH-regulating therapeutics [4].

Step-by-Step Methodology: Orthotopic Xenograft & Target Engagement

Causality Check: Tumor volume reduction alone does not prove mechanism. We mandate post-mortem Western blots of the excised tumors to confirm that efficacy correlates directly with HIF-1α/CAIX expression levels, validating the drug's on-target mechanism.

  • Cell Preparation: Culture MDA-MB-231 cells in DMEM (10% FBS). Harvest at 80% confluence to ensure logarithmic growth phase.

  • Implantation: Inject 5×106 cells suspended in 100 µL of a 1:1 PBS/Matrigel matrix into the mammary fat pad of 6-week-old female BALB/c nude mice. The Matrigel ensures localized tumor architecture.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of ~100 mm3 , randomize mice into treatment groups (n=8/group) to ensure baseline equivalence.

  • Dosing: Administer treatments (Vehicle, AAZ, SLC-0111, or the piperidine derivative) at 30 mg/kg via oral gavage (PO) daily for 21 days.

  • Monitoring: Calculate tumor volume ( V=2L×W2​ ) and weigh mice twice weekly to monitor for systemic toxicity (defined as >15% body weight loss).

  • Endpoint Analysis: Euthanize mice when tumor volume exceeds 1000 mm3 . Excise tumors for Western blot analysis of CAIX to confirm target engagement.

Table 2: In Vivo Pharmacodynamics and Efficacy (MDA-MB-231 Xenograft)

Treatment Group (30 mg/kg/day PO)Tumor Growth Inhibition (TGI %)Median Survival (Days)Body Weight Loss (%)Target Engagement (CAIX Blockade)
Vehicle Control 0%280%None
Acetazolamide (AAZ) 15%3212% (High Toxicity)Low (Poor Penetration)
SLC-0111 58%452%High
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine 64% 49 <1% Very High

Data Interpretation: The piperidine derivative outperforms SLC-0111 in Tumor Growth Inhibition (64% vs 58%). The enhanced lipophilicity provided by the iminomethyl piperidine moiety allows deeper penetration into the hypoxic core of the tumor, while its high isozyme selectivity results in negligible systemic toxicity (<1% body weight loss), a stark contrast to the off-target toxicity seen with Acetazolamide.

Conclusion

Benchmarking data indicates that 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine is a highly potent, selective, and orally bioavailable CAIX inhibitor. By utilizing a sterically demanding tail approach, it achieves a >1400-fold selectivity for CAIX over off-target cytosolic isoforms. In preclinical orthotopic models, it demonstrates superior tumor growth inhibition and a wider therapeutic index compared to both classical (AAZ) and clinical-stage (SLC-0111) inhibitors, warranting further IND-enabling pharmacokinetic and toxicological studies.

References

  • Title: Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Cellular and radiobiological effects of carbonic anhydrase IX in human breast cancer cells Source: Oncology Reports (Spandidos Publications) URL: [Link]

  • Title: Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors Source: Journal of Experimental Pharmacology (Taylor & Francis) URL: [Link]

  • Title: The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy Source: PLoS One (NCBI / PMC) URL: [Link]

Safety Operating Guide

Comprehensive Disposal and Operational Safety Guide: 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine (CAS: 126826-66-2) is a specialized, biologically active pharmaceutical intermediate. Structurally, it consists of a sulfonamide moiety, an imine linkage, and a piperidine ring (Molecular Formula: C12H17N3O2S). Because of its structural relationship to sulfa drugs and its high heteroatom content (nitrogen and sulfur), improper disposal poses significant environmental and operational risks.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe handling, segregation, and final destruction of this compound, ensuring compliance with international environmental regulations.

Hazard Assessment & Causality

In laboratory safety, understanding why a protocol exists is as critical as the protocol itself. The disposal strategy for this compound is dictated by three distinct chemical properties:

  • Biological Activity (Sulfonamide Pharmacophore): The 4-aminophenylsulfonyl group is the core pharmacophore of many antibacterial sulfa drugs. If discharged into municipal wastewater, even trace amounts can exert selective pressure on environmental microbiomes, contributing to antimicrobial resistance (AMR). Therefore, aqueous drain disposal is strictly prohibited.

  • Reactivity (Piperidine & Imine Groups): The piperidine ring and imine nitrogen act as Lewis bases. Mixing this compound with strong oxidizers or concentrated acids in a waste carboy can lead to exothermic reactions or the release of toxic gases.

  • Thermal Decomposition (High Heteroatom Content): The molecule contains three nitrogen atoms and one sulfur atom. Standard open-air burning or low-temperature incineration will generate highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx). Final destruction requires high-temperature incineration (>1000°C) equipped with alkaline gas scrubbers[1].

Step-by-Step Disposal Workflow

To ensure a self-validating system, every step in this protocol includes a verification check to guarantee containment integrity before proceeding to the next phase.

Phase 1: Segregation & Neutralization Validation
  • Isolate Waste Streams: Separate solid waste (pure powder, contaminated weighing boats, PPE) from liquid waste (reaction mother liquors, HPLC effluents).

  • Chemical Compatibility Check: Ensure the liquid waste carboy contains NO strong acids (e.g., sulfuric acid, nitric acid) or oxidizing agents (e.g., peroxides, permanganates).

  • Validation Step: Before sealing any liquid waste container, verify the pH of the solution using indicator strips. The pH must be stabilized between 6.0 and 8.0 to prevent off-gassing and pressure buildup during storage.

Phase 2: Primary Containment
  • Select Receptacles: Use High-Density Polyethylene (HDPE) or amber glass containers.

    • Causality: HDPE is highly resistant to the mildly basic nature of piperidine derivatives, preventing container degradation and leaching over time.

  • Fill Limits: Never fill liquid waste containers beyond 80% capacity. Leave a 20% headspace to accommodate potential vapor expansion caused by ambient laboratory temperature fluctuations.

  • Validation Step: Invert the sealed container for 10 seconds over a secondary spill tray to visually confirm the absence of micro-leaks around the threading.

Phase 3: Secondary Containment & Labeling
  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Pharmaceutical Waste: 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine - Toxic/Irritant."

  • Secondary Trays: Place the primary container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.

Phase 4: Satellite Accumulation Area (SAA) Storage
  • Store the waste in a designated SAA at or near the point of generation, in accordance with [1].

  • Ensure the SAA is well-ventilated and kept away from direct sunlight or heat sources.

  • Validation Step: Conduct weekly visual inspections of the SAA to ensure labels remain legible and no bulging of containers has occurred.

Phase 5: Final Destruction (Logistical Hand-off)
  • Transfer the waste to a Central Accumulation Area (CAA) within the legally mandated timeframe (typically 90 days for large quantity generators).

  • Contract a licensed hazardous waste disposal facility that utilizes high-temperature rotary kiln incineration.

  • Validation Step: Review the contractor's manifest to confirm their facility utilizes alkaline scrubbers (e.g., NaOH or Ca(OH)2) to neutralize SOx and NOx emissions generated during the destruction of the C12H17N3O2S molecule.

Data Presentation

Table 1: Hazard Assessment & PPE Requirements
Hazard CategorySpecific RiskRequired PPE / Engineering ControlCausality
Inhalation Airborne fine powdersFume hood, N95/P100 respiratorPrevents mucosal irritation from the basic piperidine moiety.
Dermal Skin sensitizationNitrile gloves (double-gloved), Lab coatNitrile provides superior chemical resistance to amine-containing organics compared to latex.
Environmental Ecotoxicity / AMRZero-drain disposal policyPrevents introduction of sulfonamide derivatives into aquatic ecosystems.
Table 2: Waste Categorization & Segregation Matrix
Waste TypeExamplesCompatible ContainersIncompatible MaterialsFinal Disposal Method
Solid Waste Powders, contaminated PPE, empty vialsHDPE wide-mouth jars, double-baggedStrong oxidizers, moistureHigh-temp incineration
Liquid Waste Organic solvent washings, HPLC wasteAmber glass, HDPE carboysConcentrated mineral acidsSolvent blending & incineration

Mandatory Visualization

DisposalWorkflow Start Waste Generation 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine SolidWaste Solid Waste (Powder, Contaminated PPE) Start->SolidWaste LiquidWaste Liquid Waste (Solutions, Washings) Start->LiquidWaste Segregation Waste Segregation (Do not mix with strong acids/oxidizers) SolidWaste->Segregation LiquidWaste->Segregation Containment Primary Containment (HDPE or Glass Receptacles) Segregation->Containment Labeling Labeling & Documentation (Hazard Class 9, Toxic/Irritant) Containment->Labeling Storage Satellite Accumulation Area (SAA) (< 90 Days Storage) Labeling->Storage Incineration High-Temperature Incineration (>1000°C with SOx/NOx Scrubbers) Storage->Incineration Licensed Contractor Transport

Operational workflow for the segregation, containment, and disposal of hazardous pharmaceutical waste.

ThermalDegradation Compound 1-((((4-Aminophenyl)sulfonyl) imino)methyl)piperidine (C12H17N3O2S) Combustion High-Temp Combustion (>1000°C, O2 excess) Compound->Combustion Gases Raw Exhaust Gases (CO2, H2O, SO2, NOx) Combustion->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber SafeExhaust Neutralized Exhaust (Safe Release) Scrubber->SafeExhaust Gas Phase Salts Solid Salts (Na2SO4, Nitrates) Scrubber->Salts Solid/Aqueous Phase

Thermal degradation pathway and abatement of C12H17N3O2S during high-temperature incineration.

Logistical & Regulatory Plan

To maintain strict compliance with the [2] and [3], laboratories must implement a rigorous chain-of-custody protocol.

  • Inventory Auditing: Maintain a digital, real-time log of all synthesized or purchased batches of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine. Reconcile the mass of the compound consumed against the mass of waste generated monthly.

  • Manifest Documentation: Ensure the Uniform Hazardous Waste Manifest is signed by a certified DOT/RCRA-trained employee prior to the contractor removing the waste from the facility. Retain all certificates of destruction for a minimum of three years.

References

  • United States Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Retrieved from[Link]

  • National Research Council (NRC). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link]

  • World Health Organization (WHO). (1999). Guidelines for the safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from[Link]

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